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Foundational

The Emergence of 4-Methoxyquinazoline-6-carbonitrile Derivatives in Kinase-Targeted Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The quinazoline scaffold is a cornerstone in modern medicinal chemistry, renowned for its ability to form the structural basis of numerous potent a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, renowned for its ability to form the structural basis of numerous potent and selective kinase inhibitors. This technical guide delves into the therapeutic potential of a specific, yet underexplored, class of these compounds: 4-Methoxyquinazoline-6-carbonitrile derivatives. By analyzing the strategic placement of the 4-methoxy and 6-carbonitrile substituents, we will explore the prospective mechanism of action, a detailed synthetic pathway, and the potential of these molecules as targeted therapeutic agents. This document serves as a foundational resource for researchers and drug development professionals interested in the rational design and application of novel quinazoline-based kinase inhibitors.

The Quinazoline Scaffold: A Privileged Motif in Oncology

The quinazoline ring system, a bicyclic aromatic heterocycle, has proven to be a "privileged" scaffold in drug discovery, particularly in the development of anticancer agents.[1] Its rigid structure provides a stable platform for the precise spatial orientation of various functional groups, enabling high-affinity interactions with biological targets. A significant number of clinically approved and investigational drugs feature the quinazoline core, with their therapeutic efficacy often stemming from the inhibition of protein kinases.[2]

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, leading to uncontrolled cell proliferation, survival, and metastasis. Consequently, kinase inhibitors have become a major class of targeted cancer therapeutics. The quinazoline scaffold has been particularly successful in the development of inhibitors targeting the ATP-binding site of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3]

The 4-Methoxyquinazoline-6-carbonitrile Scaffold: A Rational Design for Kinase Inhibition

The therapeutic potential of a quinazoline-based inhibitor is profoundly influenced by the nature and position of its substituents. The 4-Methoxyquinazoline-6-carbonitrile scaffold represents a thoughtful design, leveraging the electronic and steric properties of its functional groups to potentially achieve high potency and selectivity.

The Significance of the 4-Methoxy Group

While the 4-anilino substitution is a common feature in many potent EGFR inhibitors, the exploration of 4-alkoxy derivatives has revealed promising activity against other critical kinases. Research on 4-alkoxyquinazoline-based compounds has demonstrated potent inhibition of VEGFR2, a key mediator of angiogenesis in tumors.[3] The methoxy group at the 4-position is a relatively small, electron-donating group that can influence the overall electronic distribution of the quinazoline ring and participate in hydrogen bonding interactions within the kinase active site. Its presence, in lieu of a larger anilino group, may confer selectivity for certain kinases and improve pharmacokinetic properties.

The Role of the 6-Carbonitrile Moiety

The 6-position of the quinazoline ring is a critical site for modification to enhance inhibitor binding and biological activity. The carbonitrile (cyano) group is a small, linear, and electron-withdrawing moiety. In related heterocyclic scaffolds, such as quinoline-6-carbonitrile, the 6-cyano group has been identified as a key hydrogen bond acceptor, crucial for potent inhibitory activity against cyclin-dependent kinase 8 (CDK8).[4] It is therefore highly probable that the 6-carbonitrile group in the 4-Methoxyquinazoline-6-carbonitrile scaffold serves a similar purpose, forming a critical hydrogen bond with a key residue in the hinge region of the kinase's ATP-binding pocket. This interaction can significantly contribute to the binding affinity and inhibitory potency of the molecule.

Synthesis of 4-Methoxyquinazoline-6-carbonitrile Derivatives: A Detailed Protocol

The synthesis of the 4-Methoxyquinazoline-6-carbonitrile core can be achieved through a multi-step process, starting from readily available precursors. The following protocol is a proposed synthetic route based on established methodologies for the synthesis of related quinazoline derivatives.[5]

Synthetic Workflow

Synthesis_Workflow A 2-Amino-5-cyanobenzoic acid B 2-Amino-5-cyanobenzamide A->B Amidation (e.g., SOCl2, NH4OH) C 6-Cyanoquinazolin-4(3H)-one B->C Cyclization (e.g., Formamide, heat) D 4-Chloro-6-cyanoquinazoline C->D Chlorination (e.g., POCl3, heat) E 4-Methoxyquinazoline-6-carbonitrile D->E Methoxylation (e.g., NaOMe, Methanol)

Caption: A proposed synthetic workflow for 4-Methoxyquinazoline-6-carbonitrile.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Amino-5-cyanobenzamide

  • To a solution of 2-amino-5-cyanobenzoic acid in an appropriate solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Remove the solvent under reduced pressure to obtain the acid chloride.

  • Dissolve the crude acid chloride in a suitable solvent and add it dropwise to a cooled solution of aqueous ammonia.

  • Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

  • Collect the precipitated product by filtration, wash with water, and dry to yield 2-amino-5-cyanobenzamide.

Step 2: Synthesis of 6-Cyanoquinazolin-4(3H)-one

  • Heat a mixture of 2-amino-5-cyanobenzamide and an excess of formamide at reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid by filtration, wash with water and then a small amount of cold ethanol.

  • Dry the product to obtain 6-cyanoquinazolin-4(3H)-one.

Step 3: Synthesis of 4-Chloro-6-cyanoquinazoline

  • Suspend 6-cyanoquinazolin-4(3H)-one in an excess of phosphorus oxychloride.

  • Add a catalytic amount of N,N-dimethylformamide.

  • Heat the mixture at reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-6-cyanoquinazoline.

Step 4: Synthesis of 4-Methoxyquinazoline-6-carbonitrile

  • Prepare a solution of sodium methoxide in methanol.

  • Add a solution of 4-chloro-6-cyanoquinazoline in methanol to the sodium methoxide solution at room temperature.

  • Stir the reaction mixture for 1-3 hours.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the crude product by column chromatography to obtain pure 4-Methoxyquinazoline-6-carbonitrile.

Therapeutic Applications and Mechanism of Action: Targeting Kinase Signaling

Based on the structural features of the 4-Methoxyquinazoline-6-carbonitrile scaffold and the known activities of related compounds, it is hypothesized that these derivatives will primarily function as inhibitors of protein kinases involved in oncogenic signaling pathways.

Proposed Therapeutic Target: VEGFR2

Given the potent inhibitory activity of 4-alkoxyquinazolines against VEGFR2, this is a highly probable target for 4-Methoxyquinazoline-6-carbonitrile derivatives.[3] VEGFR2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. In cancer, angiogenesis is essential for tumor growth and metastasis. By inhibiting VEGFR2, these compounds could block the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.

Signaling Pathway

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates VEGF VEGF VEGF->VEGFR2 Binds Inhibitor 4-Methoxyquinazoline- 6-carbonitrile Derivative Inhibitor->VEGFR2 Inhibits (ATP-binding site) PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Proposed mechanism of action via inhibition of the VEGFR2 signaling pathway.

Preclinical Evaluation: A Comparative Overview of Related Quinazoline Derivatives

While specific preclinical data for 4-Methoxyquinazoline-6-carbonitrile derivatives is not yet widely available in the public domain, the biological activities of structurally related compounds provide a valuable benchmark for their potential efficacy.

Compound ClassTarget KinaseIC₅₀ (nM)Cell LineReference
4-Alkoxyquinazoline derivative (3h)VEGFR22.89-[3]
4-Alkoxyquinazoline derivative (3h)-250MCF-7[3]
4-Anilino-6-nitroquinazoline (6c)EGFR (T790M)-HCT-116, A549[6]
Quinoline-6-carbonitrile derivative (Senexin C)CDK8-MV4-11[4]

This table presents a selection of data from related compounds to illustrate the potential potency of the 4-Methoxyquinazoline-6-carbonitrile scaffold. The specific activities of derivatives of this scaffold will require experimental validation.

Future Perspectives and Conclusion

The 4-Methoxyquinazoline-6-carbonitrile scaffold represents a promising, yet underexplored, area for the discovery of novel kinase inhibitors. The rational combination of a 4-methoxy group, which may confer selectivity and favorable pharmacokinetics, with a 6-carbonitrile moiety, a potent hydrogen bond acceptor, provides a strong foundation for the design of highly effective therapeutic agents.

Future research should focus on the synthesis and biological evaluation of a library of 4-Methoxyquinazoline-6-carbonitrile derivatives with various substitutions at other positions of the quinazoline ring. In vitro kinase assays against a panel of cancer-relevant kinases, followed by cellular proliferation and signaling pathway analysis, will be crucial to identify lead compounds. Subsequent preclinical studies in animal models will be necessary to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

References

  • Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors. Chem Biol Drug Des. 2015;86(5):1127-1134.
  • Synthesis and Characterization of 4-(3′-Chlorophenylamino)-6-Methoxy Quinazoline Derivatives. Advanced Materials Research. 2013;634-638:1345-1348.
  • 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile. PubChem. Accessed March 7, 2024. [Link]

  • 4-Cyano-6-Methoxyquinoline from Quinine. Indian J Pharm Sci. 1995;57(6):254-255.
  • Quinazoline derivatives useful for treatment of neoplastic disease.
  • Quinazoline derivatives.
  • Quinazoline derivatives.
  • 7-Methoxyquinoline-4-carbonitrile. PubChem. Accessed March 7, 2024. [Link]

  • 7-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile. PubChem. Accessed March 7, 2024. [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Eur J Med Chem. 2020;187:111956.
  • 4-Methoxyquinazoline. PubChem. Accessed March 7, 2024. [Link]

  • Quinazoline derivatives as a multiplex inhibitor and method for the preparation thereof.
  • 4-(3-Chloro-4-methoxy-benzylamino)-1-(4-hydroxy-4-methyl-piperidin-1-yl)-phthalazine-6-carbonitrile; hydrochloride. PubChem. Accessed March 7, 2024. [Link]

  • A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. J Med Chem. 2022;65(1):356-374.
  • Biological Activities of Recent Advances in Quinazoline. IntechOpen. Published online February 21, 2024.
  • Synthesis of 4-amino-8-cyanoquinazolines. Heterocycles. 1993;36(10):2275-2281.
  • Quinazoline derivative and preparation method thereof.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Proceedings of the 2017 4th International Conference on Materials Science and Environmental Engineering.
  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. Acta Pol Pharm. 2013;70(6):1037-1046.
  • Design, Synthesis, and Antitumor Activity of Novel Quinazoline Deriv
  • Synthesis and anticancer activity of 4-aminoquinazoline deriv
  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Med Chem. 2024;16(19):2025-2041.

Sources

Exploratory

Technical Guide: Solubility Profile of 4-Methoxyquinazoline-6-carbonitrile in Organic Solvents

Executive Summary The rational design of chemical syntheses and formulation strategies relies heavily on understanding the thermodynamic solubility of active pharmaceutical ingredient (API) intermediates. 4-Methoxyquinaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of chemical syntheses and formulation strategies relies heavily on understanding the thermodynamic solubility of active pharmaceutical ingredient (API) intermediates. 4-Methoxyquinazoline-6-carbonitrile (CAS: 1823343-70-9) is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors and anti-inflammatory agents.

As a Senior Application Scientist, I approach solubility not merely as a static physical constant, but as a dynamic thermodynamic interplay between the compound's crystal lattice energy and the solvent's cavitation and solvation capacities. This whitepaper provides an in-depth analysis of the solubility profile of 4-Methoxyquinazoline-6-carbonitrile in organic solvents, detailing the mechanistic rationale behind its solvation and providing a self-validating experimental protocol for empirical determination.

Structural Thermodynamics and Solvation Logic

To predict and manipulate the solubility of 4-Methoxyquinazoline-6-carbonitrile, we must deconstruct its molecular architecture. The compound consists of three critical domains that dictate its solvent interactions:

  • The Quinazoline Core: The fused bicyclic system (benzene and pyrimidine rings) is highly planar and aromatic. This planarity promotes strong π−π stacking in the solid state, leading to a high crystal lattice energy[1]. Overcoming this lattice energy is the primary barrier to dissolution.

  • The 6-Carbonitrile Group ( −C≡N ): This moiety introduces a strong permanent dipole and acts as a potent hydrogen-bond acceptor. It heavily biases the molecule toward solubility in polar aprotic solvents[2].

  • The 4-Methoxy Group ( −OCH3​ ): While providing weak hydrogen-bond acceptor capabilities, the methoxy group primarily adds a degree of lipophilicity and steric hindrance, slightly disrupting the perfect planarity of the core and aiding in organic solvation compared to a bare quinazoline ring.

Because of these features, the compound exhibits highly variable solubility across different solvent classes. It is generally freely soluble in strong polar aprotic solvents but shows limited solubility in non-polar aliphatic hydrocarbons[3][4].

SolvationLogic Core 4-Methoxyquinazoline- 6-carbonitrile Nitrile 6-Carbonitrile Group (Strong Dipole, H-Bond Acceptor) Core->Nitrile Methoxy 4-Methoxy Group (Steric Shielding, Weak Acceptor) Core->Methoxy Quinazoline Quinazoline Core (Pi-Pi Stacking, Aromatic) Core->Quinazoline PolarAprotic High Solubility in Polar Aprotic (DMSO, DMF) Nitrile->PolarAprotic Dipole-Dipole Protic Moderate Solubility in Alcohols (MeOH, EtOH) Nitrile->Protic H-Bonding Methoxy->Protic Steric Hindrance Quinazoline->PolarAprotic Solvation Cavity

Fig 1. Solvation logic mapping functional group interactions to organic solvent affinities.

Quantitative Solubility Profile

Based on established thermodynamic studies of structurally analogous quinazoline-carbonitrile derivatives[2][5], the solubility profile of 4-Methoxyquinazoline-6-carbonitrile follows a predictable trend governed by solvent polarity and hydrogen-bonding parameters.

The data in Table 1 summarizes the expected equilibrium solubility at standard ambient temperature (25°C).

Table 1: Thermodynamic Solubility Profile in Standard Organic Solvents (25°C)

Solvent ClassSolventEst. Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 120.0Strong dipole-dipole interactions with the nitrile group effectively dismantle the crystal lattice[5].
Polar Aprotic N,N-Dimethylformamide (DMF)~ 85.0Provides an excellent solvation cavity for the aromatic core; optimal for high-concentration stock solutions[4].
Polar Protic Methanol (MeOH)~ 4.5Moderate H-bond donation to the C6-nitrile; however, solubility is limited by strong solvent-solvent self-association.
Halogenated Dichloromethane (DCM)~ 15.0Good solvation of the lipophilic methoxy-quinazoline core, though lacking strong H-bond capabilities.
Non-Polar Heptane / Hexane< 0.1Complete inability to overcome the high lattice energy or engage in dipole-dipole interactions.

Note: Solubility in organic solvents is highly temperature-dependent. Studies on pyrazolo-quinazolines demonstrate that solubility in solvents like DMF increases exponentially with temperature[4].

Experimental Methodology: The Self-Validating Shake-Flask Protocol

In pharmaceutical development, reporting a single solubility number without context is a critical error. The methodology must be a self-validating system . The standard approach is the isothermal shake-flask method[2][5], but it must be meticulously controlled to prevent artifacts.

Why standard protocols fail (The Causality of Experimental Design):
  • Filtration Artifacts: Highly polar compounds like carbonitrile derivatives often adsorb onto standard PTFE or nylon syringe filters. If you filter the saturated solution before HPLC analysis, you strip the solute from the solvent, artificially lowering the quantified solubility. Solution: Use high-speed centrifugation for phase separation.

  • Polymorphic Transitions: Solvents like DMSO can induce the formation of solvates. If the solid form changes during equilibration, the measured solubility reflects the new solvate, not the starting anhydrous free base. Solution: Mandatory post-equilibration solid-state verification.

Step-by-Step Protocol
  • Preparation of Suspension: Add an excess amount of 4-Methoxyquinazoline-6-carbonitrile (e.g., 150 mg) to 1.0 mL of the target organic solvent in a tightly sealed glass HPLC vial.

  • Isothermal Equilibration: Place the vial in a thermoshaker at exactly 25.0°C ± 0.1°C. Agitate at 800 RPM for 48 hours. Causality: 48 hours ensures true thermodynamic equilibrium is reached, bypassing kinetic supersaturation states.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 14,000 RPM for 15 minutes at 25°C.

  • Supernatant Dilution & Quantification: Carefully extract an aliquot of the clear supernatant. Dilute immediately in the mobile phase to prevent precipitation. Quantify the concentration using HPLC-UV against a validated calibration curve.

  • Solid-State Verification (Critical Step): Recover the residual solid pellet from the centrifuge tube. Dry under a gentle stream of nitrogen and analyze via X-Ray Powder Diffraction (XRPD). Compare the diffractogram to the starting material to confirm no polymorphic shifts or solvate formations occurred during the 48-hour incubation.

SolubilityWorkflow Start Excess Solute + Organic Solvent Equilibration Isothermal Agitation (Shake-Flask, 48h) Start->Equilibration Suspension PhaseSep Phase Separation (Centrifugation) Equilibration->PhaseSep Equilibrium Reached Analysis Supernatant Analysis (HPLC-UV) PhaseSep->Analysis Liquid Phase SolidCheck Solid-State Characterization (XRPD Validation) PhaseSep->SolidCheck Solid Phase Validation Verified Thermodynamic Solubility Profile Analysis->Validation Quantification SolidCheck->Validation Polymorph Verification

Fig 2. Thermodynamic solubility workflow ensuring self-validation via solid-state verification.

Implications for Downstream Chemical Synthesis

Understanding this solubility profile is paramount for process chemists utilizing 4-Methoxyquinazoline-6-carbonitrile as an intermediate.

  • Reaction Solvent Selection: For nucleophilic aromatic substitutions ( SN​Ar ) or cross-coupling reactions involving the quinazoline core, DMF and DMSO are the optimal solvents due to their ability to maintain high concentrations of the API intermediate in solution[4].

  • Crystallization and Isolation: The stark difference in solubility between polar aprotic solvents and protic/non-polar solvents makes anti-solvent crystallization highly effective. The compound can be dissolved in a minimal volume of warm DMF, followed by the slow addition of an anti-solvent like water or heptane to force high-yield, high-purity crystallization.

By treating solubility as a rigorous, thermodynamically grounded parameter rather than a simple empirical observation, development teams can avoid costly formulation failures and optimize synthetic routes with precision.

References

  • BenchChem Technical Support Team. Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide. BenchChem.2

  • Thieme E-Books & E-Journals. Product Class 13: Quinazolines. Science of Synthesis.1

  • CymitQuimica. CAS 253-82-7: Quinazoline. CymitQuimica Product Database. 3

  • Baluja, S., Ramavat, P., & Nandha, K. STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences (CIBTech). 4

  • BenchChem Technical Support Team. An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL. BenchChem. 5

Sources

Foundational

Predicting the Biological Activity of 4-Methoxyquinazoline-6-carbonitrile: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinazoline Scaffold as a Privileged Motif in Kinase Inhibition The quinazoline core is a well-established and highly valued scaffold in medicinal chemistry, recognized for its ability to interact with...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold as a Privileged Motif in Kinase Inhibition

The quinazoline core is a well-established and highly valued scaffold in medicinal chemistry, recognized for its ability to interact with the ATP-binding site of various protein kinases.[1] This bicyclic aromatic heterocycle is the foundational structure for several FDA-approved anticancer drugs, including gefitinib, erlotinib, and lapatinib, all of which target key kinases in oncogenic signaling pathways.[2][3] The versatility of the quinazoline ring system allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][5] This guide focuses on a specific, yet under-explored derivative, 4-Methoxyquinazoline-6-carbonitrile, and provides a comprehensive framework for predicting and validating its biological activities, with a primary focus on its potential as a kinase inhibitor.

This document is structured to provide a logical and experimentally sound workflow, beginning with in silico predictions to generate hypotheses about the compound's biological targets and progressing to detailed protocols for the experimental validation of these predictions.

Part 1: In Silico Prediction of Biological Activity

Computational methods are indispensable tools in modern drug discovery, offering a rapid and cost-effective means to prioritize research efforts.[6][7] For 4-Methoxyquinazoline-6-carbonitrile, a multi-faceted in silico approach is proposed to build a robust profile of its likely biological activities.

Target Identification: Leveraging the Wisdom of the Scaffold

The quinazoline scaffold is a known "privileged" structure for kinase inhibition.[7] Numerous studies have demonstrated that quinazoline derivatives potently inhibit a range of protein kinases, primarily by competing with ATP for binding to the enzyme's active site. Based on extensive literature precedent for structurally related compounds, the primary predicted biological targets for 4-Methoxyquinazoline-6-carbonitrile are:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently dysregulated in various cancers.[1][8] Quinazoline-based inhibitors of EGFR are well-established, with the 4-anilinoquinazoline scaffold being a classic example.[9]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[7][10] Several quinazoline derivatives have been developed as potent VEGFR-2 inhibitors.[11][12]

  • Aurora Kinases: A family of serine/threonine kinases that play critical roles in cell cycle regulation, particularly during mitosis.[13] Aberrant Aurora kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[14]

Molecular Docking: Visualizing the "Handshake" with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[15] This method provides valuable insights into the binding mode and affinity, helping to rationalize the potential inhibitory activity of 4-Methoxyquinazoline-6-carbonitrile against our primary kinase targets.

Methodology:

  • Protein Preparation: Obtain the 3D crystal structures of the kinase domains of EGFR (PDB ID: 1M17), VEGFR-2 (PDB ID: 4AG8), and Aurora A (PDB ID: 3P9J) from the Protein Data Bank.[8][14] Prepare the protein structures by removing water molecules, adding polar hydrogens, and assigning appropriate charges.

  • Ligand Preparation: Generate the 3D structure of 4-Methoxyquinazoline-6-carbonitrile and optimize its geometry using a suitable computational chemistry software.

  • Docking Simulation: Perform molecular docking using software such as AutoDock Vina or Glide.[16] Define the binding site based on the co-crystallized ligands in the PDB structures.

  • Analysis of Results: Analyze the docking poses and scoring functions to predict the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the amino acid residues in the active site.[17]

Predicted Interactions:

Based on the known binding modes of other quinazoline inhibitors, it is anticipated that the quinazoline core of 4-Methoxyquinazoline-6-carbonitrile will form a crucial hydrogen bond with the hinge region of the kinase domain. The methoxy and carbonitrile substituents are predicted to occupy specific sub-pockets within the active site, potentially contributing to enhanced potency and selectivity.

Diagram: In Silico Prediction Workflow

in_silico_workflow cluster_target_id Target Identification cluster_docking Molecular Docking cluster_qsar QSAR & Pharmacophore Modeling cluster_admet ADMET Prediction Target_ID Literature Review: Quinazoline Scaffold as Kinase Inhibitor Prep_Protein Prepare Protein Structures (EGFR, VEGFR-2, Aurora A) Target_ID->Prep_Protein Prep_Ligand Prepare Ligand Structure (4-Methoxyquinazoline-6-carbonitrile) Target_ID->Prep_Ligand Docking Perform Docking Simulation Prep_Protein->Docking Prep_Ligand->Docking Analysis Analyze Binding Modes and Scores Docking->Analysis QSAR Develop QSAR Model (Relate Structure to Activity) Analysis->QSAR Pharmacophore Generate Pharmacophore Model (Identify Key Features) Analysis->Pharmacophore ADMET Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity QSAR->ADMET Pharmacophore->ADMET synthesis_pathway cluster_synthesis Proposed Synthesis of 4-Methoxyquinazoline-6-carbonitrile Start 2-Amino-5-cyanobenzoic acid Intermediate1 6-Cyano-3,1-benzoxazin-4-one Start->Intermediate1 Acetic Anhydride Intermediate2 6-Cyanoquinazolin-4(3H)-one Intermediate1->Intermediate2 Formamide Intermediate3 4-Chloro-6-cyanoquinazoline Intermediate2->Intermediate3 POCl3 Final_Product 4-Methoxyquinazoline-6-carbonitrile Intermediate3->Final_Product Sodium Methoxide

Caption: A plausible synthetic route for 4-Methoxyquinazoline-6-carbonitrile.

Detailed Protocol (Hypothetical):

  • Synthesis of 6-Cyano-3,1-benzoxazin-4-one: Reflux a mixture of 2-amino-5-cyanobenzoic acid and an excess of acetic anhydride.

  • Synthesis of 6-Cyanoquinazolin-4(3H)-one: Heat the resulting benzoxazinone with formamide.

  • Synthesis of 4-Chloro-6-cyanoquinazoline: Treat the quinazolinone with a chlorinating agent such as phosphoryl chloride (POCl3).

  • Synthesis of 4-Methoxyquinazoline-6-carbonitrile: React the 4-chloroquinazoline with sodium methoxide in methanol.

The final product should be purified by column chromatography and its structure confirmed by NMR and mass spectrometry.

In Vitro Kinase Inhibition Assays

To directly assess the inhibitory activity of 4-Methoxyquinazoline-6-carbonitrile against the predicted kinase targets, in vitro kinase assays are essential.

2.2.1. EGFR Kinase Assay Protocol:

This protocol is adapted from established luminescence-based kinase assays. [6]

  • Reagent Preparation:

    • Prepare a stock solution of 4-Methoxyquinazoline-6-carbonitrile in 100% DMSO.

    • Prepare the kinase reaction buffer, peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP solution.

    • Dilute the recombinant human EGFR enzyme to the desired concentration in kinase assay buffer.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of diluted 4-Methoxyquinazoline-6-carbonitrile or control (DMSO for 100% activity, no enzyme for background).

    • Add 10 µL of the kinase reaction master mix (substrate and ATP) to each well.

    • Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 50 µL of a reagent that converts the generated ADP to ATP and produces a luminescent signal (e.g., ADP-Glo™ Kinase Assay reagent).

    • Incubate at room temperature for 30-40 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition and determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

2.2.2. VEGFR-2 Kinase Assay Protocol:

A similar luminescence-based assay can be used for VEGFR-2. [13]

  • Reagent Preparation:

    • Prepare a stock solution of 4-Methoxyquinazoline-6-carbonitrile in DMSO.

    • Prepare 5x Kinase Buffer, ATP solution, and PTK substrate.

    • Dilute the recombinant human VEGFR-2 enzyme.

  • Assay Procedure:

    • Prepare a master mixture of kinase buffer, ATP, and substrate.

    • Add the master mixture to a 96-well plate.

    • Add diluted 4-Methoxyquinazoline-6-carbonitrile or controls.

    • Initiate the reaction by adding the diluted VEGFR-2 enzyme.

    • Incubate at 30°C for 45 minutes.

  • Luminescence Detection:

    • Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX).

    • Incubate at room temperature for 10 minutes.

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of VEGFR-2 activity remaining and determine the IC50 value.

Cellular Assays: Assessing Antiproliferative Activity

To determine if the inhibition of target kinases translates to a cellular effect, antiproliferative assays are performed using cancer cell lines that are known to be dependent on the signaling pathways of the target kinases.

MTT Cell Viability Assay Protocol:

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. [18]

  • Cell Seeding: Seed cancer cells (e.g., A549 for EGFR, HUVEC for VEGFR-2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 4-Methoxyquinazoline-6-carbonitrile and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the prediction and validation of the biological activity of 4-Methoxyquinazoline-6-carbonitrile. The in silico predictions strongly suggest that this compound is a promising candidate for inhibition of key oncogenic kinases, including EGFR, VEGFR-2, and Aurora kinases. The detailed experimental protocols for synthesis, in vitro kinase assays, and cellular antiproliferative assays provide a clear path for the empirical validation of these predictions.

Future studies should focus on confirming the proposed synthetic route and thoroughly characterizing the compound. Positive results from the initial kinase and cellular assays would warrant further investigation into the compound's selectivity profile against a broader panel of kinases, as well as in-depth mechanistic studies to elucidate its mode of action at the cellular level. Ultimately, this structured approach will enable a thorough evaluation of 4-Methoxyquinazoline-6-carbonitrile's potential as a novel therapeutic agent.

References

  • Noolvi, M. N., & Patel, H. M. (2010). 2D QSAR Studies on a Series of Quinazoline Derivatives as Tyrosine Kinase (EGFR) Inhibitor: An Approach to Design Anticancer Agents. Letters in Drug Design & Discovery, 7(8), 556-586. [Link]

  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (n.d.). Bentham Science. [Link]

  • Sivakumar, P. M., et al. (2008). Molecular docking/dynamics studies of Aurora A kinase inhibitors. Journal of Molecular Modeling, 14(6), 525-534. [Link]

  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2026). MDPI. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Bentham Science. [Link]

  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. (2025). Arabian Journal of Chemistry. [Link]

  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. (2024). ACS Omega. [Link]

  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). European Journal of Medicinal Chemistry. [Link]

  • Molecular docking study and molecular dynamics simulation of quinazoline derivatives targeting p53 and EGFR proteins as anti gastric cancer. (2026). Journal of Applied Pharmaceutical Science. [Link]

  • In Silico Screening for Identification of Novel Aurora Kinase Inhibitors by Molecular Docking, Dynamics Simulations and Ligand. (2013). Longdom Publishing. [Link]

  • Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. (n.d.). Frontiers. [Link]

  • 3D-QSAR Studies on 4,5-Dihydro-1H-pyrazolo [4,3-h] Quinazolines as Plk-1, CDK2/A and Aur-A Serine/Threonine Kinase Inhibitors. (n.d.). Bentham Science. [Link]

  • Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. (n.d.). PMC. [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (n.d.). RSC Advances. [Link]

  • 3D QSAR STUDIES ON A SERIES OF QUINAZOLINE DERRIVATIVES AS TYROSINE KINASE (EGFR) INHIBITOR: THE K-NEAREST NEIGHBOR MOLECULAR FIELD ANALYSIS APPROACH. (n.d.). PMC. [Link]

  • 3D-QSAR AND DOCKING STUDIES OF NOVEL QUINAZOLINE ANALOGUES AS ORAL INHIBITORS TOWARDS AP-1 AND NF-κB. (n.d.). World Scientific Publishing. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (n.d.). ProQuest. [Link]

  • Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. (2020). PMC. [Link]

  • Pharmacophore modeling, 3D-QSAR, docking and ADME prediction of quinazoline based EGFR inhibitors. (2016). ResearchGate. [Link]

  • Design of New Quinazoline Derivative as EGFR (Epidermal Growth Factor Receptor) Inhibitor through Molecular Docking and Dynamics Simulation. (2025). ResearchGate. [Link]

  • The Discovery of Aurora Kinase Inhibitor by Multi-Docking-Based Virtual Screening. (2014). MDPI. [Link]

  • In silico Screening for Identification of Novel Aurora Kinase Inhibitors by Molecular Docking, Dynamics Simulations and Ligand-Based Hypothesis Approaches. (n.d.). ResearchGate. [Link]

  • Design and synthesis of 4,6-substituted-(diaphenylamino)quinazolines as potent EGFR inhibitors with antitumor activity. (2012). PubMed. [Link]

  • Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). PMC. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). MDPI. [Link]

  • SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES. (n.d.). Semantic Scholar. [Link]

  • A short review on synthetic strategies towards quinazoline based anticancer drugs. (n.d.). Arkivoc. [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (n.d.). PMC. [Link]

  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025). Bentham Science. [Link]

  • Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors. (2007). PubMed. [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). PMC. [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. (2020). IntechOpen. [Link]

  • Biological Activities of Recent Advances in Quinazoline. (2024). IntechOpen. [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. (n.d.). SciSpace. [Link]

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Exploratory

The Methoxyquinazoline Scaffold: History, Synthesis, and Structural Dynamics in Targeted Drug Discovery

Executive Summary The development of small-molecule tyrosine kinase inhibitors (TKIs) has fundamentally reshaped the landscape of targeted oncology. At the core of this revolution is the methoxyquinazoline pharmacophore—...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule tyrosine kinase inhibitors (TKIs) has fundamentally reshaped the landscape of targeted oncology. At the core of this revolution is the methoxyquinazoline pharmacophore—a highly privileged chemical building block that serves as the structural foundation for multiple generations of Epidermal Growth Factor Receptor (EGFR) inhibitors. This technical guide explores the historical evolution, structural biology, and synthetic methodologies of methoxyquinazoline building blocks, providing a comprehensive resource for drug development professionals.

Historical Context and Evolution

The discovery of the quinazoline pharmacophore represents a watershed moment in targeted cancer therapy[1]. Following the approval of the first rationally designed kinase inhibitor, imatinib, in 2001, global drug discovery efforts pivoted toward targeting EGFR, a receptor tyrosine kinase frequently mutated or overexpressed in solid tumors[1]. In 2003, gefitinib (Iressa) became the first globally approved EGFR TKI for the treatment of non-small cell lung cancer (NSCLC), followed closely by erlotinib (Tarceva) in 2004[2],[1].

Early structure-activity relationship (SAR) studies revealed that while the naked quinazoline core provided the necessary hydrogen-bonding interactions with the kinase hinge region, it suffered from poor aqueous solubility and suboptimal pharmacokinetic profiles. The introduction of methoxy groups at the 6- and 7-positions of the quinazoline ring (forming the 6,7-dimethoxyquinazoline building block) revolutionized the scaffold[3]. These electron-donating groups not only improved the physicochemical properties of the resulting active pharmaceutical ingredients (APIs) but also projected into the solvent-exposed region of the ATP-binding pocket, allowing for further functionalization without steric clashes[4].

Structural Biology and Mechanism of Action

Methoxyquinazoline derivatives function as competitive inhibitors of ATP at the intracellular catalytic domain of EGFR[1]. Pharmacophore modeling and molecular dynamics demonstrate that the 7-methoxyquinazoline core is stabilized at the hinge region by forming a critical hydrogen bond with the -NH group of Met793, alongside non-classical hydrogen bonds with Gln791[4].

G EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Activates ATP ATP Binding EGFR->ATP Requires Downstream Downstream Signaling (Proliferation/Survival) ATP->Downstream Phosphorylation TKI Methoxyquinazoline TKI (e.g., Gefitinib) TKI->EGFR Competitive Inhibition TKI->Downstream Blocks Apoptosis Apoptosis / Cell Death Downstream->Apoptosis Inhibition leads to

Mechanism of EGFR inhibition by methoxyquinazoline derivatives.

Structure-Activity Relationship (SAR) Insights

Modifications to the core structure, particularly at the C4 position, are critical for tuning activity, selectivity, and pharmacokinetic properties[5]. Comparative studies evaluating different linkages at the C4 position have provided valuable insights into the flexibility and electronic requirements of the binding pocket. For instance, replacing the traditional ether linkage with a thioether linkage can subtly alter the dihedral angle of the pendant aryl group, impacting target residence time[5].

Table 1: Comparative Efficacy of C4-Substituted Quinazoline Derivatives[5]

Compound ClassLinkage TypeTargetEnzymatic Potency (IC₅₀)Cell Line (Antiproliferative)Cellular Potency (IC₅₀)
Thioether-Linked QuinazolineThioether (-S-)EGFR0.01 µMPC3 (Prostate Cancer)1.8 µM
Ether-Linked QuinazolineEther (-O-)EGFR0.02 µMA431 (Epidermoid Carcinoma)3.4 µM
Thioether-Linked Derivative 3aThioether (-S-)N/AN/APC3 (Prostate Cancer)5.6 µM
Thioether-Linked Derivative 3dThioether (-S-)N/AN/APC3 (Prostate Cancer)8.1 µM

Chemical Synthesis of Core Building Blocks

The synthesis of 4-chloro-6,7-dimethoxyquinazoline is the pivotal bottleneck in the production of first- and second-generation EGFR TKIs[6]. The synthetic route typically begins with 4,5-dimethoxy-2-aminobenzoic acid, which undergoes cyclization to form 6,7-dimethoxyquinazolin-4-one, followed by selective chlorination[6].

G SM 4,5-Dimethoxy-2-aminobenzoic acid Cyclization Cyclization (Formamide / Heat) SM->Cyclization Intermediate 6,7-Dimethoxyquinazolin-4-one Cyclization->Intermediate Chlorination Chlorination (SOCl2, DMF cat., Reflux) Intermediate->Chlorination Product 4-Chloro-6,7-dimethoxyquinazoline Chlorination->Product

Step-by-step synthesis workflow of the core methoxyquinazoline building block.

Protocol 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

Objective: Convert 6,7-dimethoxyquinazolin-4-one to the highly reactive 4-chloro intermediate for subsequent C4-amination.

  • Preparation: Suspend 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one (10.0 g, 48.5 mmol) in thionyl chloride (SOCl₂, 200 mL) within a dry round-bottom flask equipped with a reflux condenser[7].

  • Catalysis: Add N,N-Dimethylformamide (DMF) (0.2 mL) dropwise to the suspension[7].

  • Reflux: Heat the reaction mixture at reflux for 5 to 6 hours[7].

  • Solvent Removal: Cool the reaction to room temperature. Remove excess thionyl chloride in vacuo[7].

  • Azeotropic Distillation: Co-evaporate the resulting residue with toluene (2 x 50 mL)[7].

  • Workup & Validation: Dissolve the residue in dichloromethane (550 mL). Wash the organic phase with saturated aqueous sodium bicarbonate (2 x 250 mL) and brine, then dry over magnesium sulfate[7]. Evaporate the solvent to yield a white solid (approx. 98% yield)[7]. Validate via ¹H-NMR (DMSO d6: 8.86 (s, 1H), 7.42 (s, 1H), 7.37 (s, 1H), 4.00 (s, 3H), 3.98 (s, 3H))[7].

Causality & Self-Validation System: The addition of catalytic DMF is not merely a solvent choice; it reacts with thionyl chloride to form the Vilsmeier-Haack reagent, a highly electrophilic chloroiminium ion that accelerates the conversion of the tautomeric quinazolinone hydroxyl group to the corresponding chloride[7]. Azeotropic distillation with toluene is a critical self-validating step: it ensures the complete removal of residual thionyl chloride, preventing unwanted sulfonamide formation or degradation in subsequent amination steps[7]. The sodium bicarbonate wash neutralizes any remaining HCl, ensuring the structural integrity of the acid-sensitive methoxy groups[7].

Biological Evaluation and Validation

Once the 4-chloro-6,7-dimethoxyquinazoline building block is functionalized into a final API, its efficacy must be rigorously validated.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay (Cell-Free)

Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized methoxyquinazoline derivative against purified EGFR kinase[5].

  • Reagent Preparation: Prepare serial dilutions of the test compounds (e.g., 4-Methoxyquinazoline derivatives) in pure DMSO[5].

  • Enzyme Incubation: In a 384-well microplate, combine recombinant human EGFR kinase enzyme, a tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1), and the test compound[5].

  • Reaction Initiation: Add ATP to initiate the phosphorylation reaction[5].

  • Detection: After a defined incubation period, add a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay kit) to quantify the amount of ADP produced, which is directly proportional to kinase activity[5].

  • Data Analysis: Plot luminescence values against the log concentration of the inhibitor to calculate the IC₅₀[5].

Causality & Self-Validation System: A cell-free recombinant kinase assay is prioritized over whole-cell assays in the initial screening phase. This isolates the intrinsic binding affinity of the methoxyquinazoline from confounding cellular variables such as membrane permeability, efflux pump activity, or intracellular ATP fluctuations[5]. By measuring the direct transfer of phosphate from ATP to the substrate, the protocol self-validates the mechanism of action—competitive ATP inhibition[5].

Future Directions in Drug Discovery

While first-generation methoxyquinazolines bind reversibly to the PTK domain, the emergence of the T790M gatekeeper mutation necessitated the development of second-generation inhibitors like afatinib and dacomitinib[2],[8]. These molecules retain the methoxyquinazoline (or closely related quinoline) core but incorporate a Michael acceptor (e.g., a crotonamide side chain) to form an irreversible covalent bond with Cys797[4],[8]. Furthermore, recent advances have explored macrocyclization of the quinazoline scaffold to achieve exclusive mutant selectivity for EGFR L858R and Del19, minimizing wild-type EGFR inhibition and associated toxicities[3].

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Strategic Methoxylation of 4-Chloroquinazoline-6-carbonitrile

Introduction: The Significance of the 4-Methoxyquinazoline Scaffold The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, particularly in on...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 4-Methoxyquinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, particularly in oncology.[1][2] The targeted functionalization of this heterocyclic system is paramount for the development of potent and selective kinase inhibitors. The conversion of 4-chloroquinazoline-6-carbonitrile to its 4-methoxy derivative represents a critical synthetic step, installing a key methoxy group that often plays a vital role in binding to the ATP-pocket of kinases. This document provides a comprehensive guide to the reaction conditions, underlying mechanism, and a detailed laboratory protocol for this essential transformation.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The methoxylation of 4-chloroquinazoline-6-carbonitrile proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[3][4][5] This reaction is facilitated by the electron-deficient nature of the quinazoline ring system, which is further activated by the presence of two nitrogen atoms.

Mechanism Breakdown:

  • Nucleophilic Attack: The strongly nucleophilic methoxide ion (CH₃O⁻), typically generated from sodium methoxide in methanol, attacks the electrophilic carbon atom at the C4 position of the quinazoline ring.

  • Formation of Meisenheimer Complex: This attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system, primarily onto the electronegative nitrogen atoms, which stabilizes the intermediate.

  • Leaving Group Departure: The reaction concludes with the departure of the chloride ion, a good leaving group, which collapses the intermediate and re-establishes the aromaticity of the ring, yielding the final product, 4-methoxyquinazoline-6-carbonitrile.

The carbon atom at the C4 position is particularly susceptible to nucleophilic attack due to the inductive electron-withdrawing effects of the adjacent ring nitrogens, making it significantly more electrophilic than other positions.[4][6]

SNAr_Mechanism Figure 1: S-N-Ar Mechanism for Methoxylation reactant 4-Chloroquinazoline-6-carbonitrile intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack nucleophile Sodium Methoxide (NaOCH₃) nucleophile->intermediate product 4-Methoxyquinazoline-6-carbonitrile intermediate->product Leaving Group Departure leaving_group Sodium Chloride (NaCl) intermediate->leaving_group

Caption: Figure 1: S-N-Ar Mechanism for Methoxylation

Critical Safety Considerations

A thorough understanding and implementation of safety protocols are non-negotiable for this procedure.

  • 4-Chloroquinazoline-6-carbonitrile (CAS: 150449-97-1): This compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8] Handle exclusively in a certified chemical fume hood.

  • Sodium Methoxide (CAS: 124-41-4): This reagent is highly corrosive and flammable. It reacts violently with water. Solutions in methanol are also flammable.[9]

  • Methanol (CAS: 67-56-1): A toxic and flammable solvent. Avoid inhalation and skin contact.

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (nitrile or neoprene).

  • Flame-retardant lab coat.

  • Chemical splash goggles and a face shield.

All operations must be conducted in a well-ventilated chemical fume hood, away from ignition sources.[10] An emergency eyewash and shower station must be readily accessible.

Detailed Experimental Protocol

This protocol is designed for a typical laboratory-scale synthesis.

4.1. Materials and Equipment

  • Reagents:

    • 4-Chloroquinazoline-6-carbonitrile (Purity >97%)[7]

    • Sodium methoxide, 0.5 M solution in methanol (ACS reagent grade)[9] or solid sodium methoxide (Purity >95%)

    • Anhydrous Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (Saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Reflux condenser

    • Heating mantle or oil bath with temperature control

    • Inert atmosphere setup (Nitrogen or Argon)

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

4.2. Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-chloroquinazoline-6-carbonitrile (1.0 eq).

  • Dissolution: Add anhydrous methanol to dissolve the starting material completely. A typical concentration is 0.1-0.2 M.

  • Reagent Addition: While stirring at room temperature (20-25 °C), add the sodium methoxide solution in methanol (1.2-1.5 eq) dropwise over 5-10 minutes. If using solid sodium methoxide, it should be added portion-wise, as the dissolution can be exothermic.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). If the reaction is sluggish, it can be gently heated to reflux (approx. 65 °C) to expedite the conversion.[11][12]

  • Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding deionized water.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane (DCM) and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 4-methoxyquinazoline-6-carbonitrile as a solid.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow Figure 2: Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup 1. Add 4-chloroquinazoline-6-carbonitrile to dry flask under N₂ dissolve 2. Dissolve in anhydrous Methanol setup->dissolve add_reagent 3. Add NaOCH₃ solution dropwise at RT dissolve->add_reagent react 4. Stir at RT or Reflux (2-4 hours) add_reagent->react monitor Monitor by TLC react->monitor quench 5. Quench with H₂O monitor->quench roto_evap 6. Remove Methanol (Rotovap) quench->roto_evap extract 7. Extract with DCM roto_evap->extract wash 8. Wash with NaHCO₃ and Brine extract->wash dry 9. Dry (MgSO₄) & Concentrate wash->dry purify 10. Purify by Chromatography or Recrystallization dry->purify characterize 11. Characterize (NMR, MS) purify->characterize

Caption: Figure 2: Experimental Workflow

Data and Parameter Optimization

The efficiency of the methoxylation can be influenced by several factors. The following table summarizes key parameters for consideration.

ParameterConditionRationale & Field InsightsExpected Yield
Base/Nucleophile Sodium Methoxide (NaOCH₃)Provides the methoxide nucleophile. A slight excess (1.2-1.5 eq) ensures complete conversion of the substrate.[13]> 85%
Solvent Methanol (MeOH)Serves as the solvent and the source for the methoxide when using sodium metal. Its boiling point is suitable for reflux if needed.[14]-
Temperature Room Temp (~25 °C) to Reflux (~65 °C)The reaction often proceeds smoothly at room temperature. Gentle heating can be applied to accelerate the reaction without significant side product formation.-
Reaction Time 2 - 6 hoursMonitor by TLC to avoid prolonged reaction times which could lead to potential side reactions, although the quinazoline system is generally stable.-

Expert Insights:

  • Moisture Control: The reaction should be carried out under anhydrous conditions. The presence of water can consume the sodium methoxide and potentially lead to the formation of 4-hydroxyquinazoline-6-carbonitrile as a byproduct.

  • Alternative Bases: While sodium methoxide is standard, other bases like potassium carbonate in methanol can be used, but typically require higher temperatures and longer reaction times.

  • Scale-Up Considerations: For larger-scale reactions, controlling the exotherm during the addition of sodium methoxide is crucial. A dropping funnel and an ice bath for cooling are recommended.

References

  • Sánchez, B., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available at: [Link]

  • Dong, G., et al. (2021). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. Nature Communications. Available at: [Link]

  • Gontijo, R. J., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Gontijo, R. J., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. Available at: [Link]

  • PubChem. (n.d.). 4-Chloroquinazoline-6-carbonitrile. Available at: [Link]

  • Zhang, Y., et al. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]

  • Google Patents. (2021). CN113666826A - Method for methoxylation of aryl or heteroaryl.
  • Pearson. (n.d.). When the following compound is treated with sodium methoxide in m... Available at: [Link]

  • ResearchGate. (2021). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. Available at: [Link]

  • Arkivoc. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis Landscape of 4-Methyl-quinoline-6-carbonitrile: Methods and Optimization. Available at: [Link]

  • Google Patents. (2023). CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide.
  • National Center for Biotechnology Information. (n.d.). Crystal structure of 4-methoxyquinazoline. PubMed Central. Available at: [Link]

  • MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Available at: [Link]

  • ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Available at: [Link]

  • HETEROCYCLES. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. Available at: [Link]

  • MDPI. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/. Available at: [Link]

  • Arkivoc. (2003). Synthesis of 1H-quinazoline-4-ones using intramolecular aromatic nucleophilic substitution. Available at: [Link]

  • ResearchGate. (2022). Methylation of (hetero)aryl chlorides enabled by the catalytic... Available at: [Link]

  • R Discovery. (n.d.). Studies on the Reactions of Heterocyclic Compounds. XI. Methylation of Heteroaromatic N-Oxides. Available at: [Link]

  • Quora. (2021). What will be the equation for the reaction of sodium methoxide with methanol? Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed Central. Available at: [Link]

  • YouTube. (2023). 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields... Available at: [Link]

  • Organic Syntheses. (n.d.). dibenzoylmethane. Available at: [Link]

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Application

Application Notes &amp; Protocols: Strategic Functionalization of the C6 Nitrile Group in Quinazolines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinazoline Scaffold and the Versatility of the C6 Nitrile Moiety The quinazoline core is a privileged scaffold in medicinal chemistry, fo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Versatility of the C6 Nitrile Moiety

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The functionalization of this heterocyclic system is a cornerstone of drug discovery, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among the various positions on the quinazoline ring, the C6 position is of significant interest for structural modification.

The introduction of a nitrile (-C≡N) group at the C6 position provides a uniquely versatile synthetic handle. Its linear, rigid structure and strong electron-withdrawing nature can influence the electronic properties of the entire scaffold. More importantly, the nitrile group can be readily transformed into a diverse range of other functional groups, including carboxylic acids, primary amines, tetrazoles, and amidines. Each of these transformations opens up new avenues for structure-activity relationship (SAR) studies, enabling the introduction of acidic or basic centers, hydrogen bond donors/acceptors, or bioisosteric replacements.

This guide provides detailed protocols and expert insights into the most critical chemical transformations for the C6 nitrile group on a quinazoline core, explaining the causality behind experimental choices to empower researchers in their synthetic campaigns.

Core Synthetic Transformations and Protocols

The C6-cyanoquinazoline can be viewed as a central hub from which multiple derivatives can be accessed. The choice of reaction pathway depends directly on the desired downstream application and the target molecular properties.

G cluster_start Starting Material cluster_products Functionalized Products C6_Nitrile C6-Cyanoquinazoline CarboxylicAcid C6-Carboxylic Acid (Acidic Moiety, H-bond donor/acceptor) C6_Nitrile->CarboxylicAcid Hydrolysis Amine C6-Aminomethyl (Basic Center, Linker Attachment) C6_Nitrile->Amine Reduction Tetrazole C6-Tetrazole (Carboxylic Acid Bioisostere) C6_Nitrile->Tetrazole [3+2] Cycloaddition Amidine C6-Amidine (Basic Moiety, Heterocycle Precursor) C6_Nitrile->Amidine Nucleophilic Addition G cluster_mech Simplified [3+2] Cycloaddition Mechanism R_CN Quinazoline-C≡N Activated_Nitrile Quinazoline-C≡N-H⁺ (Activated Nitrile) R_CN->Activated_Nitrile + H⁺ Cycloadduct Intermediate Activated_Nitrile->Cycloadduct Attack Azide N₃⁻ Azide->Cycloadduct Attack Tetrazolide Tetrazolide Anion Cycloadduct->Tetrazolide Ring Closure Tetrazole Quinazoline-Tetrazole Tetrazolide->Tetrazole + H⁺ (workup)

Sources

Method

Application Note: Strategic Coupling Reactions of 4-Methoxyquinazoline-6-carbonitrile in Medicinal Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Strategic Rationale The quinazoline core is a privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Strategic Rationale

The quinazoline core is a privileged scaffold in oncology and medicinal chemistry, serving as the primary pharmacophore for numerous kinase inhibitors (e.g., EGFR and HER2 inhibitors). Traditionally, functionalization at the C4 position relies on 4-chloroquinazolines. However, these halogenated intermediates are highly moisture-sensitive and prone to rapid hydrolysis into unreactive quinazolinones on the benchtop.

4-Methoxyquinazoline-6-carbonitrile (CAS: 1823343-70-9) represents a strategic alternative. The methoxy group is entirely bench-stable, allowing for long-term storage and easier handling. Despite its stability, the C4-methoxy group can act as a highly effective electrophilic hub when subjected to specific activation pathways. This dual-nature reactivity is heavily driven by the 6-cyano group , which exerts strong electron-withdrawing effects (-I, -M), significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the quinazoline ring.

This application note details two divergent, field-proven methodologies for functionalizing this scaffold:

  • Nucleophilic Aromatic Substitution (SNAr) for C–N bond formation.

  • Nickel-Catalyzed C–O Activation for C–C cross-coupling.

Mechanistic Divergence: SNAr vs. C–O Activation

The functionalization of 4-methoxyquinazoline-6-carbonitrile requires an understanding of the underlying causality governing its reactivity.

In the SNAr pathway , the 6-cyano group acts as an electronic antenna. When an amine nucleophile attacks the C4 position, the resulting anionic Meisenheimer complex is stabilized by the electron-withdrawing nitrile. The methoxide ion is subsequently expelled, driving the reaction forward.

In the C–O Activation pathway , the strong C(sp2)–OMe bond is cleaved using a transition metal. As demonstrated in foundational studies on [1], Nickel(0) complexes paired with electron-rich, sterically demanding phosphine ligands (like PCy3) are uniquely capable of undergoing oxidative addition into inert C–O bonds. This allows the methoxy group to function as a pseudo-halide in Suzuki-Miyaura cross-couplings.

Mechanism cluster_SNAr SNAr Amination (C-N Bond) cluster_Ni Ni-Catalyzed C-O Activation (C-C Bond) SM 4-Methoxyquinazoline-6-carbonitrile (Stable Electrophilic Hub) Amine Amine Nucleophile SM->Amine Heat / Base Ni_Cat Ni(0) + PCy3 Complex SM->Ni_Cat C-OMe Cleavage Meisenheimer Meisenheimer Complex Amine->Meisenheimer 6-CN Stabilization Prod1 4-Aminoquinazoline Derivative Meisenheimer->Prod1 -MeOH OxAdd Oxidative Addition [Ni(II)] Ni_Cat->OxAdd Transmet Transmetalation (Ar-B(OH)2) OxAdd->Transmet CsF Activation Prod2 4-Arylquinazoline Derivative Transmet->Prod2 Reductive Elimination

Caption: Mechanistic divergence of 4-Methoxyquinazoline-6-carbonitrile via SNAr and Ni-catalysis.

Comparative Reaction Metrics

To guide synthetic planning, the following table summarizes the quantitative data and operational parameters for both coupling strategies.

ParameterProtocol 1: SNAr AminationProtocol 2: Ni-Catalyzed C–O Coupling
Bond Formed C–NC–C
Typical Reagents Amine (1.2 eq), DIPEA (2.0 eq)Ar-B(OH)₂ (1.5 eq), Ni(cod)₂ (5 mol%), PCy₃
Optimal Solvent NMP or DMSO (Polar Aprotic)Toluene or Dioxane (Non-polar)
Temperature 100 °C – 120 °C100 °C
Reaction Time 12 Hours24 Hours
Typical Yields 75% – 90%60% – 85%
Key Advantage Transition-metal free; highly scalable.Enables C–C formation from stable precursors.

Experimental Protocols

Protocol 1: Direct SNAr Amination (C–N Bond Formation)

This protocol leverages the electron-deficient nature of the quinazoline core to directly substitute the methoxy group with aliphatic or aromatic amines. The use of N,N-Diisopropylethylamine (DIPEA) is critical: it acts as a non-nucleophilic proton scavenger, neutralizing the methoxide/methanol byproduct without competing with the primary amine nucleophile [2].

Step-by-Step Methodology:

  • Setup: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 4-Methoxyquinazoline-6-carbonitrile (1.0 mmol, 185.2 mg).

  • Reagent Addition: Add the desired aniline or aliphatic amine (1.2 mmol) followed by DIPEA (2.0 mmol, 348 µL).

  • Solvent: Suspend the mixture in anhydrous N-Methyl-2-pyrrolidone (NMP) (5.0 mL).

  • Reaction: Seal the vial and heat the mixture to 110 °C in an oil bath for 12 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (25 mL) to precipitate the product. Filter the resulting solid, wash with cold water (2 × 10 mL), and dry under vacuum.

Self-Validating System (Troubleshooting):

  • TLC Monitoring: The starting methoxyquinazoline is UV-active but weakly fluorescent. Upon successful SNAr, the resulting 4-aminoquinazoline derivative typically exhibits strong, bright blue fluorescence under 365 nm UV light. If fluorescence is absent, the reaction has not initiated; verify the nucleophilicity of the amine or increase the temperature to 130 °C.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura C–O Cross-Coupling (C–C Bond Formation)

This protocol utilizes Ni(0) to activate the inert C–OMe bond. The addition of Cesium Fluoride (CsF) is a strict requirement; fluoride is highly oxophilic and coordinates to the arylboronic acid, forming a reactive boronate complex that accelerates transmetalation with the Ni(II) intermediate [3].

Workflow Step1 1. Preparation Glovebox Setup Ni(cod)2 + PCy3 Step2 2. Addition Substrate + Ar-B(OH)2 + CsF Step1->Step2 Step3 3. Reaction Toluene, 100°C 12-24 Hours Step2->Step3 Step4 4. Validation Color Change to Deep Red/Brown Step3->Step4 Step5 5. Isolation Celite Filtration & Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for Ni-catalyzed C-O cross-coupling.

Step-by-Step Methodology:

  • Glovebox Preparation (Critical): In an argon-filled glovebox, charge an oven-dried Schlenk tube with Ni(cod)₂ (0.05 mmol, 13.8 mg), Tricyclohexylphosphine (PCy₃) (0.10 mmol, 28.0 mg), and anhydrous CsF (2.0 mmol, 303.8 mg).

  • Substrate Addition: Add 4-Methoxyquinazoline-6-carbonitrile (1.0 mmol, 185.2 mg) and the desired arylboronic acid (1.5 mmol).

  • Solvent: Add anhydrous, degassed Toluene (4.0 mL). Seal the Schlenk tube and remove it from the glovebox.

  • Reaction: Stir the mixture at 100 °C for 24 hours.

  • Workup & Purification: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and filter the mixture through a short pad of Celite to remove nickel salts and inorganic byproducts. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Self-Validating System (Troubleshooting):

  • Visual Catalyst Confirmation: Active Ni(0)/PCy₃ complexes in solution exhibit a characteristic deep red to dark brown color. If the solution turns pale green or black (formation of "Ni-black") during heating, the catalyst has oxidized or decomposed. This indicates a failure in anaerobic technique or wet solvent, requiring the reaction to be restarted with strictly anhydrous/degassed conditions.

References

  • Combined Theoretical and Experimental Studies of Nickel-Catalyzed Cross-Coupling of Methoxyarenes with Arylboronic Esters via C–O Bond Cleavage Journal of the American Chemical Society URL:[Link] [1]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Molecules / PubMed Central URL:[Link] [2]

  • Nickel-Catalyzed Decarbonylative Borylation and Silylation of Esters ACS Catalysis URL:[Link][3]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Quinazoline Carbonitrile Synthesis &amp; Optimization

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals dealing with the thermal optimization and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals dealing with the thermal optimization and troubleshooting of quinazoline carbonitrile synthesis.

Synthesizing quinazoline carbonitriles—whether via the Niementowski-type cyclization, Sandmeyer reaction, or palladium-catalyzed cyanation—is highly sensitive to thermodynamic control. Below, we break down the causality behind thermal parameters, provide self-validating protocols, and troubleshoot common failure modes.

I. Core Troubleshooting Guides (FAQs)

Q1: Why is my Niementowski-type cyclization with formamide stalling, resulting in a mixture of acyclic intermediates rather than the quinazoline core? A: The cyclization of anthranilic acid derivatives (e.g., 2-amino-4-nitrobenzoic acid or 2,4-diaminobenzonitrile) with formamide requires overcoming a massive activation energy barrier. The reaction must be maintained at 150–160 °C for 2–4 hours [1].

  • Causality: Lower temperatures (e.g., 120 °C) provide enough energy for the initial amidation but fail to drive the subsequent dehydration and pyrimidine ring closure.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). If the temperature is too low, the reaction traps itself at the acyclic amide stage, which appears as a distinct, highly polar spot compared to the fully cyclized, less polar quinazolinone [1].

Q2: During the Sandmeyer cyanation of a 7-aminoquinazoline intermediate, my yield is extremely low (<20%), and I observe heavy tar formation. What is the thermal cause? A: This is a classic symptom of poor temperature control during the diazotization phase.

  • Causality: Diazonium salts are highly unstable. The addition of sodium nitrite to the amine in acidic solution must be strictly maintained below 10 °C (ideally 0–5 °C) [1]. Above 10 °C, the diazonium intermediate prematurely decomposes into phenols (releasing N2​ gas) and generates complex polymeric tars.

  • Self-Validation: A successful diazotization at <10 °C will remain a relatively clear, yellowish solution without excessive bubbling. Once this cold solution is added to the copper(I) cyanide (CuCN) mixture, you must intentionally warm it to room temperature and then heat to 50–60 °C for 1 hour . This controlled heating provides the exact activation energy required for the single-electron transfer (SET) radical mechanism that drives the cyanation forward [1].

Q3: For the palladium-catalyzed cyanation of 7-bromoquinazoline, how do I balance reaction rate and catalyst lifespan? A: The optimal temperature window is strictly 100–120 °C [1].

  • Causality: The oxidative addition of the relatively inert aryl bromide to the Pd(0) species requires significant thermal input. However, exceeding 120 °C accelerates ligand dissociation and subsequent aggregation of the active Pd(0) into inactive "palladium black."

  • Self-Validation: If your reaction mixture turns black within the first hour and starting material remains untouched on TLC, your temperature is too high or your inert atmosphere has failed. Maintain 100–120 °C under strict argon/nitrogen for 12–24 hours [1].

Q4: Can microwave irradiation (MWI) bypass these thermal limitations and reduce reaction times? A: Yes. Microwave-assisted synthesis (MWI) significantly alters the thermal profile of quinazoline synthesis. For example, cyclization to thiazolo[5,4-f]quinazoline-2-carbonitriles can be achieved at 118 °C in just 2–45 minutes using MWI, compared to several hours under conventional heating [2].

  • Causality: MWI provides direct, focused dielectric heating to polar reactants, causing rapid volumetric heating and localized superheating without the wall-effects of conventional oil baths. This accelerates molecular rearrangement while minimizing the prolonged thermal degradation seen in batch reactors [2].

II. Mechanistic & Workflow Visualizations

Pathway A 7-Bromoquinazoline C Oxidative Addition (Requires >80°C) A->C B Pd Catalyst + Ligand B->C D Transmetalation with Zn(CN)2 C->D Intermediate: Pd(II) Complex E Reductive Elimination (Optimal 100-120°C) D->E F Quinazoline-7-carbonitrile E->F Product Release

Catalytic cycle of Pd-catalyzed cyanation highlighting thermal dependencies.

Troubleshooting Start Low Yield in Cyanation? CheckTemp Check Reaction Temp Start->CheckTemp TooLow < 100°C: Incomplete Oxidative Addition CheckTemp->TooLow Temp too low TooHigh > 130°C: Catalyst Deactivation (Pd Black) CheckTemp->TooHigh Temp too high Optimum 100-120°C: Optimum CheckTemp->Optimum Temp is correct Action1 Increase Temp / Time TooLow->Action1 Action2 Lower Temp / Add Ligand TooHigh->Action2 Action3 Check Reagent Purity Optimum->Action3

Decision tree for troubleshooting low yields in quinazoline cyanation.

III. Quantitative Data Summaries

The following table synthesizes the optimal thermal parameters and expected outcomes for the primary routes of quinazoline carbonitrile synthesis [1], [2], [3].

Synthetic RouteSubstrateKey ReagentsOptimal Temp (°C)TimeExpected YieldPrimary Thermal Failure Mode
Niementowski Cyclization Anthranilic acid + FormamideExcess Formamide150–1602–4 h70–85%<140 °C: Stalls at acyclic amide intermediate.
Sandmeyer Cyanation 7-AminoquinazolineNaNO₂, HCl, CuCN<10 (Step 1)50–60 (Step 2)1–2 h60–75%>10 °C (Step 1): Diazonium decomposition to phenol/tar.
Pd-Catalyzed Cyanation 7-BromoquinazolinePd(PPh₃)₄, Zn(CN)₂100–12012–24 h80–90%>130 °C: Catalyst deactivation (Pd black precipitation).
Microwave-Assisted (MWI) FormimidamideAcetic Acid118 (MWI)2–45 min70–99%Prolonged MWI: Thermal decomposition of the heterocycle.

IV. Step-by-Step Experimental Protocols

Protocol A: Palladium-Catalyzed Cyanation of 7-Bromoquinazoline [1]

This protocol utilizes a transition-metal catalyzed cross-coupling approach, ideal for late-stage functionalization.

  • Preparation & Degassing: In a flame-dried Schlenk flask, combine 7-bromoquinazoline (1.0 eq), zinc cyanide ( Zn(CN)2​ , 0.6-1.0 eq), and tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 0.05-0.1 eq) in anhydrous DMF.

  • Atmosphere Control: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15–20 minutes. Validation check: Failure to degas will result in rapid oxidation of the Pd(0) catalyst at high temperatures.

  • Thermal Activation: Heat the reaction mixture strictly to 100–120 °C and stir for 12–24 hours.

  • Monitoring: Monitor the reaction progress by TLC. Validation check: The starting material should gradually disappear, replaced by a highly UV-active, more polar spot (the carbonitrile).

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure quinazoline carbonitrile.

Protocol B: Formamide Cyclization (Synthesis of 4-amino-quinazoline-7-carbonitrile) [3]

This protocol leverages high-temperature condensation to construct the pyrimidine ring directly.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-diaminobenzonitrile (1.0 eq) and an excess of formamide (5-10 eq).

  • Thermal Cyclization: Heat the mixture to reflux (150–160 °C ) with vigorous stirring. Maintain this temperature for 2–4 hours.

  • Monitoring: Monitor by TLC to ensure the complete consumption of the highly polar acyclic intermediates.

  • Precipitation & Isolation: Once complete, remove the heat source and allow the mixture to cool to room temperature. Pour the reaction mixture into cold water to precipitate the product.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with cold ethanol to remove unreacted formamide and impurities. Recrystallize from an ethanol/water mixture and dry under vacuum [3].

V. References

  • BenchChem. "An In-depth Technical Guide to the Synthesis of Quinazoline-7-carbonitrile from Anthranilic Acid Derivatives." BenchChem Technical Library. Available at:

  • National Institutes of Health (NIH) PMC. "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview." PMC Library. Available at:

  • BenchChem. "Synthesis Protocol for 4-amino-quinazoline-7-carbonitrile." BenchChem Technical Library. Available at:

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for 4-Methoxyquinazoline-6-carbonitrile

Welcome to the Technical Support Center. This guide provides an in-depth, mechanistic approach to troubleshooting and purifying 4-methoxyquinazoline-6-carbonitrile.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides an in-depth, mechanistic approach to troubleshooting and purifying 4-methoxyquinazoline-6-carbonitrile. Synthesizing this compound typically involves a nucleophilic aromatic substitution (SNAr) of 4-chloroquinazoline-6-carbonitrile using sodium methoxide (NaOMe) in methanol[1]. While the highly electrophilic C4 position of the quinazoline ring facilitates rapid substitution[2], researchers frequently encounter unreacted starting materials and competitive hydrolysis byproducts that complicate downstream isolation.

This guide bridges the gap between theoretical reaction kinetics and practical benchtop purification, ensuring your protocols are robust, reproducible, and self-validating.

ReactionPathway SM 4-Chloroquinazoline- 6-carbonitrile (Starting Material) Product 4-Methoxyquinazoline- 6-carbonitrile (Target Product) SM->Product SNAr (Major) Byproduct 4-Hydroxyquinazoline- 6-carbonitrile (Hydrolysis Byproduct) SM->Byproduct Hydrolysis (Minor) Salts NaCl + NaOMe (Inorganic Salts) SM->Salts Leaving Group Reagent NaOMe / MeOH (Nucleophile) Reagent->Product Water H2O Trace (Moisture) Water->Byproduct

Fig 1. SNAr reaction pathways and impurity generation.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is unreacted 4-chloroquinazoline-6-carbonitrile persisting in my reaction mixture, and how do I separate it? Causality: The SNAr reaction relies on the nucleophilic attack of the methoxide ion. If the NaOMe reagent has degraded (absorbed atmospheric moisture to form NaOH and Na2CO3) or if the reaction is not heated sufficiently, conversion will stall[2]. Resolution: Because both the starting material and the product are neutral organic molecules, they cannot be separated via acid-base extraction. However, the methoxy group is strongly electron-donating via resonance, which significantly increases the overall dipole moment of the quinazoline ring system compared to the inductively electron-withdrawing chloro group. This makes the target product more polar. You can efficiently separate the unreacted starting material via normal-phase silica gel chromatography, where the less polar chloro-compound will elute first[3].

Q2: I am detecting a highly polar, baseline impurity on my TLC. What is it, and how can I eliminate it? Causality: The presence of trace water in your methanol or degraded NaOMe introduces hydroxide ions (OH⁻) into the system. Hydroxide acts as a competitive nucleophile, leading to the formation of 4-hydroxyquinazoline-6-carbonitrile[4]. Resolution: Do not attempt to run this through a silica column; it will streak heavily. The 4-hydroxy byproduct exists predominantly as its tautomer, quinazolin-4(3H)-one. The N-H proton of this lactam-like structure is relatively acidic (pKa ~ 8.5) due to the electron-withdrawing cyano group. Washing your organic layer with a dilute aqueous base (e.g., 0.5 M NaOH) will deprotonate this byproduct, forming a water-soluble sodium salt that partitions entirely into the aqueous waste layer.

Q3: How do I efficiently remove residual inorganic salts (NaCl, excess NaOMe) without losing my product? Causality: The displacement of the chloride leaving group generates NaCl, and excess NaOMe is often used to drive the reaction to completion. Resolution: A standard liquid-liquid extraction using Dichloromethane (DCM) or Ethyl Acetate (EtOAc) against water will quantitatively remove these salts. 4-Methoxyquinazoline-6-carbonitrile is highly soluble in these organic solvents, ensuring no product loss during the aqueous wash.

Part 2: Quantitative Data & Physicochemical Properties

To design a self-validating purification system, you must rely on the distinct physicochemical differences between the components in your crude mixture.

ComponentRole in SynthesisTLC Rf (Hexane:EtOAc 7:3)Solubility ProfileAcid/Base Characteristic
4-Chloroquinazoline-6-carbonitrile Unreacted Starting Material~0.60Soluble in DCM, EtOAc, THF. Insoluble in H2O.Strictly Neutral
4-Methoxyquinazoline-6-carbonitrile Target Product~0.40Soluble in DCM, EtOAc, MeOH. Insoluble in H2O.Strictly Neutral
4-Hydroxyquinazoline-6-carbonitrile Hydrolysis Byproduct~0.05 (Baseline)Poorly soluble in DCM/Hexane. Soluble in basic H2O.Weakly Acidic (pKa ~8.5)
NaCl / NaOMe Inorganic SaltsN/AHighly soluble in H2O. Insoluble in DCM/Hexane.Neutral / Strongly Basic

Part 3: Step-by-Step Purification Methodologies

The following protocols are designed to be executed sequentially. Protocol A removes salts and the polar hydrolysis byproduct, while Protocol B separates the target product from the unreacted starting material.

PurificationWorkflow Crude Crude Reaction Mixture (Product, SM, Byproduct, Salts) Workup Aqueous Workup (DCM / H2O) Crude->Workup AqLayer Aqueous Layer (Salts, NaOMe) Workup->AqLayer Discard OrgLayer Organic Layer (Product, SM, Byproduct) Workup->OrgLayer BaseWash 0.5 M NaOH Wash OrgLayer->BaseWash AqLayer2 Aqueous Layer (Hydroxy Byproduct) BaseWash->AqLayer2 Discard OrgLayer2 Organic Layer (Product, Chloro SM) BaseWash->OrgLayer2 Chromatography Silica Gel Chromatography (Hexane:EtOAc) OrgLayer2->Chromatography PureProduct Pure Target Product (Rf ~0.4) Chromatography->PureProduct Elute Second RecoveredSM Recovered Chloro SM (Rf ~0.6) Chromatography->RecoveredSM Elute First

Fig 2. Step-by-step physical separation workflow for crude mixtures.

Protocol A: Liquid-Liquid Extraction (Removing Salts & Hydroxy Byproducts)

This protocol utilizes the pKa difference between the neutral product and the acidic hydrolysis byproduct.

  • Quench and Concentrate: Upon reaction completion, quench the reaction mixture with a small amount of water to destroy excess NaOMe. Concentrate the mixture under reduced pressure to remove the bulk of the methanol solvent.

  • Phase Separation: Dissolve the resulting crude residue in Dichloromethane (DCM) (approx. 20 mL per gram of crude). Transfer to a separatory funnel and add an equal volume of distilled water.

  • Primary Wash: Shake vigorously and allow the layers to separate. The bottom organic layer (DCM) contains the product, unreacted SM, and the hydroxy byproduct. The top aqueous layer contains NaCl and methanol. Drain the organic layer and discard the aqueous layer.

  • Alkaline Wash (Critical Step): Return the organic layer to the funnel. Add an equal volume of 0.5 M NaOH (aq). Shake vigorously. Mechanism: The base deprotonates the 4-hydroxyquinazoline-6-carbonitrile, pulling it into the aqueous phase.

  • Validation: Spot the organic layer on a TLC plate. The baseline impurity should be completely absent. If it persists, repeat the alkaline wash.

  • Drying: Wash the organic layer once with brine (saturated NaCl), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

Protocol B: Silica Gel Column Chromatography (Removing Unreacted SM)

This protocol utilizes the dipole moment differences between the chloro and methoxy substituents[3].

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a non-polar solvent system, typically 90% Hexane / 10% EtOAc.

  • Dry Loading: Because quinazolines can exhibit poor solubility in pure hexanes, dissolve your crude organic residue in a minimal amount of DCM, add a small amount of silica gel, and evaporate the DCM completely to create a dry powder. Load this evenly onto the top of the column bed.

  • Elution: Begin eluting with 90:10 Hexane:EtOAc. The unreacted 4-chloroquinazoline-6-carbonitrile (Rf ~ 0.60) will elute first.

  • Gradient Shift: Once the starting material has completely eluted (verify via TLC), increase the polarity of the mobile phase to 70:30 Hexane:EtOAc. The 4-methoxyquinazoline-6-carbonitrile target product (Rf ~ 0.40) will now elute.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 4-methoxyquinazoline-6-carbonitrile as a solid.

Sources

Troubleshooting

resolving stability issues of 4-Methoxyquinazoline-6-carbonitrile in acidic media

Technical Support Center: 4-Methoxyquinazoline-6-carbonitrile Guide for Resolving Stability Issues in Acidic Media As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Methoxyquinazoline-6-carbonitrile

Guide for Resolving Stability Issues in Acidic Media

As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth technical insights and actionable troubleshooting strategies for handling 4-Methoxyquinazoline-6-carbonitrile. The inherent reactivity of the quinazoline scaffold, particularly when substituted with sensitive functional groups, necessitates a nuanced understanding to prevent degradation and ensure experimental integrity. This document moves beyond simple protocols to explain the 'why' behind the recommended procedures, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-Methoxyquinazoline-6-carbonitrile in acidic media?

The two main points of vulnerability on the molecule in an acidic environment are the 4-methoxy group and the 6-carbonitrile group. Both are susceptible to acid-catalyzed hydrolysis. The quinazoline ring itself is generally stable in cold, dilute acid but can undergo irreversible hydrolytic cleavage under more forceful conditions, such as boiling.[1][2][3][4]

Q2: What are the expected degradation products in an acidic solution?

You can anticipate two primary degradation pathways:

  • Hydrolysis of the 4-methoxy group: This yields 4-hydroxyquinazoline-6-carbonitrile, which exists in tautomeric equilibrium with the more stable 6-cyano-3,4-dihydro-4-oxoquinazoline.

  • Hydrolysis of the 6-carbonitrile group: This is a two-step process, first forming 4-methoxyquinazoline-6-carboxamide and then, with continued exposure to acid and water, 4-methoxyquinazoline-6-carboxylic acid.[5][6][7]

Q3: At what point does the quinazoline ring itself degrade?

The core quinazoline structure is robust under mild acidic conditions at ambient temperature.[2][3][4] However, degradation of the heterocyclic ring is a significant risk when solutions are heated or boiled, which can lead to the formation of o-aminobenzaldehyde derivatives, formic acid, and ammonia.[1][4][8]

Q4: Which experimental parameter is most critical to control?

Both pH and temperature are critical. The rate of hydrolysis is highly dependent on the concentration of hydronium ions (low pH) and is significantly accelerated by increased temperature.[1][4] Controlling these two factors is the most effective strategy for preventing degradation.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides a systematic approach to diagnosing and solving common problems encountered during experiments involving 4-Methoxyquinazoline-6-carbonitrile in acidic environments.

Issue 1: Rapid Disappearance of Parent Compound in Acidic Buffers or Reaction Media

You observe a rapid decrease in the concentration of your starting material via HPLC or LC-MS analysis shortly after dissolving it in an acidic solution.

  • Probable Cause A: Hydrolysis of the 4-Methoxy Group

    • Causality: The quinazoline ring is protonated, typically at the N3 position.[8] This protonation withdraws electron density from the pyrimidine ring, making the C4 carbon highly electrophilic and susceptible to nucleophilic attack by water. The methoxy group is subsequently eliminated, leading to the formation of the more stable quinazolinone tautomer.

  • Solutions & Proactive Measures:

    • pH Adjustment: If your protocol allows, increase the pH of the medium to a range of 5-7. The compound is significantly more stable in cold, dilute acidic solutions than in concentrated ones.[1][3]

    • Temperature Control: Perform the experiment at the lowest feasible temperature. If the reaction must be heated, minimize the duration. Avoid refluxing in acidic solutions.

    • Solvent Selection: If the reaction chemistry permits, consider using aprotic solvents (e.g., THF, Dioxane, Acetonitrile) with a stoichiometric amount of a non-aqueous acid to minimize the presence of water, the key nucleophile in the degradation pathway.

  • Probable Cause B: Hydrolysis of the 6-Carbonitrile Group

    • Causality: The nitrile nitrogen is protonated by the acid, which activates the carbon atom toward nucleophilic attack by water. This leads to the formation of a primary amide intermediate, which can then undergo further acid-catalyzed hydrolysis to the corresponding carboxylic acid.[6][7][9] This process is generally slower than the hydrolysis of the 4-methoxy group but can be significant over time or at elevated temperatures.

  • Solutions & Proactive Measures:

    • Use Milder Acids: Employ weaker acids (e.g., acetic acid) instead of strong mineral acids (e.g., HCl, H2SO4) if they are sufficient to catalyze the desired reaction.

    • Limit Exposure Time: Design your experiment to minimize the time the compound spends in the acidic medium. Plan for rapid work-up and neutralization steps.

    • Reaction Monitoring: Closely monitor the reaction for the appearance of the amide intermediate (Mass = Parent + 18) and the carboxylic acid (Mass = Parent + 19) by LC-MS to gauge the rate of degradation.

Issue 2: Appearance of New, Unidentified Peaks in Chromatographic Analysis

Your HPLC or LC-MS chromatogram shows significant new peaks that grow over time, while the peak for the parent compound decreases.

  • Probable Cause: Formation of Degradation Products

    • Causality: These new peaks are almost certainly the hydrolysis products discussed above (4-hydroxy-quinazoline-6-carbonitrile, 4-methoxyquinazoline-6-carboxamide, and 4-methoxyquinazoline-6-carboxylic acid).

  • Diagnostic & Validation Workflow:

    • Mass Spectrometry Analysis: Obtain the mass spectrum for each new peak. Compare the observed masses with the calculated molecular weights of the potential degradation products.

      • Parent (C10H7N3O): ~185.18 g/mol

      • Methoxy Hydrolysis Product (C9H5N3O): ~171.16 g/mol

      • Nitrile Hydrolysis (Amide) Product (C10H9N3O2): ~203.19 g/mol

      • Nitrile Hydrolysis (Acid) Product (C10H8N2O3): ~204.18 g/mol

    • Perform a Forced Degradation Study: Intentionally degrade a small sample of the parent compound under controlled conditions (e.g., 0.1 N HCl at 50°C for 2 hours). Analyze the resulting mixture by HPLC. The retention times of the peaks generated in this stress test can be used to confirm the identity of the unknown peaks in your experimental samples.[10] This is a standard pharmaceutical industry practice for developing stability-indicating methods.

Issue 3: Low Yield or Incomplete Reaction for a Synthesis Step in Strong Acid

You are attempting a reaction, such as a nitration or another electrophilic substitution on the benzene ring, and are experiencing low yields or recovery of unreacted starting material along with degradation products.

  • Probable Cause: Competing Degradation of Starting Material and/or Product

    • Causality: The conditions required for the desired chemical transformation (e.g., heating in concentrated acid) are also conducive to the hydrolytic degradation of the quinazoline. The rate of degradation may be comparable to or even faster than the rate of the desired reaction.

  • Strategic Optimization:

    • Anhydrous Conditions: If possible, switch to an anhydrous acid system. For example, use fuming nitric acid in concentrated sulfuric acid for nitration, as this minimizes the water available for hydrolysis.[1]

    • Lower Temperature & Longer Reaction Time: Investigate if the desired reaction can proceed at a lower temperature over a longer period. This will slow down both the desired reaction and the degradation, but it may shift the balance in favor of product formation.

    • Alternative Synthetic Routes: If optimization fails, it may be necessary to reconsider the synthetic strategy. For instance, perform the desired transformation on a more stable precursor molecule before constructing the quinazoline ring or introducing the sensitive methoxy group.

Visualization of Degradation Pathways

The following diagram illustrates the potential degradation routes for 4-Methoxyquinazoline-6-carbonitrile in an aqueous acidic environment.

G cluster_0 Hydrolysis of 4-Methoxy Group cluster_1 Hydrolysis of 6-Carbonitrile Group parent 4-Methoxyquinazoline-6-carbonitrile (Parent Compound) methoxy_hydrolysis 4-Hydroxyquinazoline-6-carbonitrile (Quinazolinone Tautomer) parent->methoxy_hydrolysis Fast Hydrolysis (+H₂O, H⁺) amide_intermediate 4-Methoxyquinazoline-6-carboxamide parent->amide_intermediate Slower Hydrolysis (+H₂O, H⁺) acid_product 4-Methoxyquinazoline-6-carboxylic acid amide_intermediate->acid_product Further Hydrolysis (+H₂O, H⁺)

Potential degradation pathways in acidic media.

Key Experimental Protocols

Protocol 1: Standard Protocol for Acidic Stability Assessment

This protocol uses HPLC to quantify the stability of the compound over time.

  • Preparation of Test Solution: Prepare a 1 mg/mL stock solution of 4-Methoxyquinazoline-6-carbonitrile in DMSO.

  • Acidic Buffer Preparation: Prepare the desired acidic buffer (e.g., 0.1 N HCl, Glycine-HCl buffer pH 2.5).

  • Initiation of Experiment: At time t=0, spike the acidic buffer with the stock solution to a final concentration of 50 µg/mL. Ensure the final DMSO concentration is low (<1%) to avoid solvent effects. Vortex thoroughly.

  • Time Points: Incubate the solution at a controlled temperature (e.g., 25°C or 37°C). At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quenching: Immediately neutralize the aliquot by diluting it 10-fold in a mobile phase-like solution containing a buffer at pH 7-8 (e.g., 50:50 Acetonitrile:10mM Ammonium Bicarbonate). This step is crucial to stop further degradation before analysis.

  • HPLC Analysis: Analyze the quenched samples using a validated reverse-phase HPLC method with UV detection.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. Plot the percent remaining versus time to determine the degradation kinetics.

Protocol 2: Workflow for Quenching an Acidic Reaction Prior to Analysis

This workflow ensures that the sample analyzed accurately reflects the state of the reaction at the time of sampling.

G start Acidic Reaction in Progress withdraw Withdraw Aliquot (e.g., 10 µL) at specific time point start->withdraw quench Immediately add aliquot to Quench Solution and vortex withdraw->quench prepare_quench Prepare Quench Solution (e.g., 90 µL of pH 8 Buffer in an HPLC vial) prepare_quench->quench analysis Analyze by HPLC / LC-MS quench->analysis

Workflow for quenching samples for analysis.

Data Summary Table: Stability & Handling Recommendations

ParameterRecommendation / GuidelineRationale & Supporting Evidence
pH Range Working: pH > 5.0; Avoid: pH < 4.0, especially with heat.Quinazolines are stable in cold, dilute acid but are destroyed upon boiling.[1][4] Protonation at N3 below pH ~3.5 activates the ring for hydrolysis.[8]
Temperature Maintain at or below room temperature (20-25°C). Avoid heating > 40°C in aqueous acidic solutions.Elevated temperatures significantly accelerate acid-catalyzed hydrolysis of both the methoxy and nitrile groups.[1][2][3]
Compatible Solvents Stock Solutions: DMSO, DMF. Reaction Media: Aprotic solvents (Acetonitrile, THF, Dioxane) are preferred over protic solvents (Water, Methanol, Ethanol) when acid is present.DMSO is a common solvent for storing quinazoline derivatives for stability studies.[11] Aprotic solvents limit the availability of water for hydrolysis.
Storage Solid: -20°C in a desiccated environment. In DMSO: -20°C for short-term (weeks), -80°C for long-term (months).Proper storage is crucial for preventing degradation. Studies on other quinazolines show good stability when stored as a solid at -20°C or in DMSO at -80°C.[10]
Light Exposure Store protected from light.While not specifically documented for this molecule, related heterocyclic compounds can be light-sensitive.[10][12] Using amber vials is a prudent precautionary measure.

References

  • Quinazoline derivatives & pharmacological activities: a review. SciSpace.
  • Al-Ostoot, F. H., Al-attas, A. S., Al-Ghamdi, S. S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 859. [Link]

  • Quinazoline. Wikipedia. [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. ResearchGate. (2015). [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. (2014). [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Hindawi. (2015). [Link]

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. National Institutes of Health (NIH). (2022). [Link]

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. National Institutes of Health (NIH). (2022). [Link]

  • The hydrolysis reactions of nitriles via C−N bond cleavage. ResearchGate. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. (2022). [Link]

  • Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]

  • Gendugov, T. M., Ozerov, A. A., & Novikova, V. V. (2020). Study of the stability of the substance 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions. Pharmacy & Pharmacology, 8(4), 285-295. [Link]

  • Hydrolysis of nitriles to carboxylic acids.
  • Chemistry of Nitriles. LibreTexts Chemistry. (2025). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Interpretation of 4-Methoxyquinazoline-6-carbonitrile

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-methoxyquinazoline-6-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this docum...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-methoxyquinazoline-6-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It offers a comparative analysis with structurally related quinazoline derivatives to provide a comprehensive understanding of the substituent effects on the chemical shifts and coupling constants. The causality behind spectral features is explained, ensuring a robust and self-validating interpretation.

The Structural Context: Quinazolines in NMR Spectroscopy

The quinazoline ring system, a fusion of benzene and pyrimidine rings, presents a distinct set of signals in ¹H NMR spectroscopy. The aromatic protons typically resonate in the downfield region, generally between δ 7.0 and 9.5 ppm.[1] The exact chemical shifts and multiplicities are highly sensitive to the nature and position of substituents on the ring. Understanding these substituent effects is paramount for accurate structural elucidation.

In the case of 4-methoxyquinazoline-6-carbonitrile, we have two key substituents influencing the electronic environment of the quinazoline core:

  • An electron-donating methoxy group (-OCH₃) at the C4 position.

  • An electron-withdrawing nitrile group (-C≡N) at the C6 position.

This guide will dissect the individual and combined effects of these groups by comparing the expected spectrum of our target molecule with that of unsubstituted quinazoline, 4-methoxyquinazoline, and other relevant derivatives.

Comparative ¹H NMR Spectral Analysis

To predict and interpret the ¹H NMR spectrum of 4-methoxyquinazoline-6-carbonitrile, we will systematically compare it with key reference compounds. All chemical shifts (δ) are reported in parts per million (ppm).

Compound NameH-2 (s)H-5 (d)H-6 (t)H-7 (t)H-8 (d)-OCH₃ (s)Solvent
Quinazoline [2][3]~9.3-9.5~7.9~7.5~7.8~8.1-CDCl₃
4-Methoxyquinazoline [4]8.777.887.507.768.084.13CDCl₃
Predicted: 4-Methoxyquinazoline-6-carbonitrile ~8.8~8.1-~8.0~8.3~4.2CDCl₃

Analysis of Substituent Effects:

  • The Methoxy Group (-OCH₃): The introduction of the electron-donating methoxy group at C4 in 4-methoxyquinazoline causes a general upfield shift of the quinazoline protons compared to the parent quinazoline, with the most significant effect on the adjacent H-5.[4] The methoxy protons themselves give rise to a characteristic singlet peak around 4.13 ppm.[4]

  • The Nitrile Group (-C≡N): The electron-withdrawing nature of the nitrile group at C6 is expected to deshield the protons on the benzene portion of the quinazoline ring. This effect will be most pronounced for the ortho proton (H-5) and the para proton (H-8). The H-6 proton is substituted by the nitrile group and will therefore be absent from the spectrum.

Predicted Spectrum for 4-Methoxyquinazoline-6-carbonitrile:

Based on the analysis of our comparative compounds, we can predict the following ¹H NMR spectrum for 4-methoxyquinazoline-6-carbonitrile in CDCl₃:

  • H-2: A singlet, expected to be slightly downfield compared to 4-methoxyquinazoline due to the overall electron-withdrawing nature of the 6-carbonitrile group, likely around δ 8.8 ppm .

  • H-5: A doublet, significantly deshielded by the ortho-nitrile group, expected around δ 8.1 ppm .

  • H-7: A doublet of doublets (or a triplet if coupling constants are similar), deshielded by the nitrile group, predicted around δ 8.0 ppm .

  • H-8: A doublet, deshielded by the para-nitrile group, expected around δ 8.3 ppm .

  • -OCH₃: A sharp singlet, likely to be slightly deshielded compared to 4-methoxyquinazoline, predicted around δ 4.2 ppm .

Visualizing Structural Relationships

The following diagram illustrates the structure of 4-methoxyquinazoline-6-carbonitrile and highlights the key proton environments that are differentiated in the ¹H NMR spectrum.

Sources

Comparative

Deciphering the Mass Spectrometry Fragmentation Patterns of 4-Methoxyquinazoline-6-carbonitrile: A Comparative Guide

As a Senior Application Scientist specializing in small-molecule structural elucidation, I frequently encounter challenges in distinguishing closely related heterocyclic intermediates during drug development. 4-Methoxyqu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in small-molecule structural elucidation, I frequently encounter challenges in distinguishing closely related heterocyclic intermediates during drug development. 4-Methoxyquinazoline-6-carbonitrile is a critical synthetic building block, often utilized in the development of kinase inhibitors (e.g., EGFR inhibitors).

In quantitative pharmacokinetics and impurity profiling, relying solely on precursor ion mass is insufficient. We must understand the fundamental causality behind a molecule's gas-phase dissociation. This guide objectively compares the collision-induced dissociation (CID) performance of 4-Methoxyquinazoline-6-carbonitrile against its halogenated and aminated alternatives, providing a self-validating framework for your LC-MS/MS workflows.

Mechanistic Causality: The Methoxy Effect on the Quinazoline Scaffold

Historically, the unsubstituted quinazoline core fragments under electron impact or electrospray ionization via the consecutive loss of two hydrogen cyanide (HCN) molecules, leading to a benzyne radical ion 1. However, modern electrospray ionization tandem mass spectrometry (ESI-MS/MS) reveals that substituent effects heavily dictate and override these baseline dissociation pathways 2.

When a methoxy group is introduced at the C4 position, it fundamentally alters the lowest-energy fragmentation pathway. The electron-donating oxygen acts as a strong charge-localization site during ESI. Consequently, upon collisional activation, the molecule resists immediate pyrimidine ring rupture. Instead, it undergoes two highly characteristic, competing pathways:

  • Even-Electron Neutral Loss : A four-membered transition state facilitates the transfer of a hydrogen atom to the ring nitrogen, expelling neutral formaldehyde ( CH2​O , 30 Da) to form a stable quinazolinol analog 3.

  • Odd-Electron Radical Loss : Homolytic cleavage of the O-CH3​ bond expels a methyl radical ( •CH3​ , 15 Da), generating a radical cation.

This behavior is a stark contrast to the fragmentation patterns observed in structurally similar quinolone and quinazoline derivatives, where functional group variations dictate entirely different neutral losses 4.

Objective Comparison: 4-Methoxy vs. Halogenated and Aminated Alternatives

To validate an analytical method, we must compare our target against common synthetic alternatives: 4-Chloroquinazoline-6-carbonitrile and 4-Aminoquinazoline-6-carbonitrile .

As shown in the comparative data below, the C4-substituent determines the primary product ion. The methoxy derivative provides the most distinct and analytically useful Multiple Reaction Monitoring (MRM) transitions (loss of 30 Da and 15 Da), which are less prone to isobaric interference in complex biological matrices compared to the ubiquitous loss of NH3​ or HCl .

Table 1: Comparative MS/MS Fragmentation Data of C4-Substituted Quinazoline-6-carbonitriles

CompoundPrecursor Ion [M+H]⁺ (m/z)Optimal CE (eV)Primary Product Ions (m/z)Dominant Neutral LossStructural Implication
4-Methoxyquinazoline-6-carbonitrile 186.0720 - 25156.06, 171.04, 129.05 CH2​O (30 Da), •CH3​ (15 Da)Confirms C4-methoxy ether linkage
4-Chloroquinazoline-6-carbonitrile 190.0215 - 20154.03, 127.02 HCl (36 Da)Confirms labile C4-halogen
4-Aminoquinazoline-6-carbonitrile 171.0725 - 30154.04, 144.06 NH3​ (17 Da), HCN (27 Da)Confirms primary amine stability

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure reproducibility across different mass spectrometers (e.g., Q-TOF or Orbitrap), I have designed this protocol as a self-validating system. Every step includes a causality check to ensure the analyst understands why a parameter is set, rather than just blindly following a recipe.

Step-by-Step Methodology
  • Sample Preparation & Matrix Validation

    • Action: Dissolve 1.0 mg of 4-Methoxyquinazoline-6-carbonitrile in 1.0 mL of LC-MS grade DMSO. Dilute to a working concentration of 1 µg/mL using 50% Methanol / 50% Water containing 0.1% Formic Acid.

    • Causality: Formic acid provides abundant protons, ensuring high ionization efficiency for the basic quinazoline nitrogens, thereby maximizing the [M+H]⁺ precursor ion yield.

    • Validation Check: Inject a blank solvent sample prior to the analyte. The absence of a peak at m/z 186.07 confirms the system is free of carryover.

  • Chromatographic Separation (UHPLC)

    • Action: Utilize a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3.0 minutes at 0.4 mL/min.

    • Causality: The rapid gradient ensures a sharp peak shape, concentrating the analyte into the ESI source over a narrow time window to boost the signal-to-noise ratio.

  • ESI-MS/MS Optimization

    • Action: Set the ESI source to Positive Mode. Apply a Capillary Voltage of 3.5 kV and a Desolvation Temperature of 350°C.

    • Causality: A high desolvation temperature is critical to rapidly evaporate the aqueous droplets, preventing ion suppression and ensuring efficient gas-phase ion transfer.

  • Collision-Induced Dissociation (CID) Execution

    • Action: Isolate the precursor ion (m/z 186.07) in the quadrupole. Apply a collision energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas.

    • Validation Check: At 20 eV, the spectrum must display both m/z 156.06 and m/z 171.04. If the 171.04 peak is missing, the collision energy is either too high (causing secondary fragmentation) or the precursor is not a true methoxy-aromatic.

MS_Workflow S1 Sample Prep (1 µg/mL + 0.1% FA) S2 UHPLC Separation (C18, Gradient) S1->S2 S3 ESI+ Ionization (Capillary: 3.5 kV) S2->S3 S4 CID Fragmentation (CE: 15-35 eV) S3->S4 S5 High-Res Detection (TOF/Orbitrap) S4->S5

Fig 1: Self-validating LC-MS/MS workflow for quinazoline derivative analysis.

Elucidating the Fragmentation Pathway

The logical relationship between the precursor ion and its fragments serves as a definitive fingerprint for 4-Methoxyquinazoline-6-carbonitrile.

Upon isolation of the m/z 186.07 precursor, the primary cleavage events occur at the C4-methoxy group. The loss of CH2​O yields a highly stable quinazolinol-like structure at m/z 156.06. Only after this initial stabilization does the core quinazoline ring begin to degrade, typically via the loss of HCN (27 Da) from either the pyrimidine ring or the C6-carbonitrile group, resulting in the secondary product ion at m/z 129.05.

Fragmentation M [M+H]+ m/z 186.07 4-Methoxyquinazoline-6-carbonitrile F1 [M+H - •CH3]•+ m/z 171.04 Radical Cation M->F1 - •CH3 (15 Da) Homolytic Cleavage F2 [M+H - CH2O]+ m/z 156.06 Quinazolinol Analog M->F2 - CH2O (30 Da) H-Transfer F3 [M+H - CH2O - HCN]+ m/z 129.05 Ring Cleavage F2->F3 - HCN (27 Da) Pyrimidine Ring Opening

Fig 2: Mechanistic CID fragmentation pathway of 4-Methoxyquinazoline-6-carbonitrile.

Conclusion

By understanding the causality of gas-phase dissociation, researchers can confidently utilize 4-Methoxyquinazoline-6-carbonitrile in complex synthetic and bioanalytical workflows. Its distinct fragmentation profile—specifically the competitive loss of formaldehyde and a methyl radical—provides a superior, interference-free analytical target compared to its halogenated or aminated counterparts. Implementing the self-validating protocols outlined above ensures high-fidelity data generation, safeguarding the integrity of downstream drug development processes.

References

  • Title: Quinazolines. Part X. The fragmentation of quinazolines under electron impact.
  • Title: Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches.
  • Title: Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers.
  • Title: Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.

Sources

Validation

A Comparative Guide to the Synthesis of 4-Methoxyquinazoline-6-carbonitrile and its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quinazoline scaffold is a privileged structure, forming the core of numerous therapeutic agents. The quest for...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinazoline scaffold is a privileged structure, forming the core of numerous therapeutic agents. The quest for novel and efficient synthetic routes to access diverse quinazoline analogs is therefore of paramount importance. This guide provides an in-depth, objective comparison of two primary synthetic pathways for the synthesis of 4-methoxyquinazoline-6-carbonitrile, a key intermediate for various drug discovery programs. The presented routes are critically evaluated based on experimental data to empower researchers in making informed decisions for their synthetic strategies.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Late-Stage Methoxy Group InstallationRoute 2: Early-Stage Methoxy Group Installation
Overall Strategy Linear synthesis with late-stage functionalizationConvergent approach with earlier introduction of the methoxy group
Key Intermediates 4-Hydroxyquinazoline-6-carbonitrile, 4-Chloroquinazoline-6-carbonitrile4-Hydroxyquinazoline-6-carbonitrile
Potential Advantages Well-established and reliable transformations.Potentially shorter and more atom-economical.
Potential Challenges Use of hazardous chlorinating agents (POCl₃, SOCl₂).Potential for N- vs. O-methylation selectivity issues.
Estimated Overall Yield Variable, dependent on chlorination and substitution efficiency.Potentially higher if O-methylation is selective.

Route 1: The Linear Approach via Chlorination and Nucleophilic Substitution

This well-established route involves the initial construction of the quinazoline ring, followed by functionalization at the 4-position.

Workflow for Route 1

Route 1 Workflow A 2-Amino-5-cyanobenzoic Acid B 4-Hydroxyquinazoline-6-carbonitrile A->B Cyclization C 4-Chloroquinazoline-6-carbonitrile B->C Chlorination D 4-Methoxyquinazoline-6-carbonitrile C->D Nucleophilic Substitution

Caption: Synthetic workflow for Route 1.

Step-by-Step Experimental Protocols for Route 1

Step 1: Synthesis of 4-Hydroxyquinazoline-6-carbonitrile

The initial step involves the cyclization of 2-amino-5-cyanobenzoic acid with a suitable one-carbon source, such as formamide or formamidine acetate. The use of formamide at elevated temperatures is a common and effective method for constructing the quinazolinone core.[1][2]

  • Protocol:

    • In a round-bottom flask, combine 2-amino-5-cyanobenzoic acid (1 equivalent) with an excess of formamide (e.g., 5-10 equivalents).

    • Heat the mixture to 130-160°C and stir for 4-6 hours.[2][3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and then with a cold solvent like ethanol to remove residual formamide.

    • Dry the product under vacuum to obtain 4-hydroxyquinazoline-6-carbonitrile.

  • Expected Yield: 85-95%[2]

Step 2: Synthesis of 4-Chloroquinazoline-6-carbonitrile

The hydroxyl group at the 4-position is converted to a chloro group, a good leaving group for subsequent nucleophilic substitution. This is typically achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][4][5]

  • Protocol (using POCl₃):

    • In a fume hood, suspend 4-hydroxyquinazoline-6-carbonitrile (1 equivalent) in an excess of phosphorus oxychloride (e.g., 5-10 equivalents).

    • Optionally, a catalytic amount of a tertiary amine base like N,N-diethylaniline or DMF can be added.[6]

    • Heat the mixture to reflux (around 110°C) and maintain for 2-4 hours.[3][7]

    • Carefully remove the excess POCl₃ under reduced pressure.

    • Pour the cooled residue onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonia solution) until the product precipitates.

    • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Expected Yield: 70-85%[5][8]

Step 3: Synthesis of 4-Methoxyquinazoline-6-carbonitrile

The final step is a nucleophilic aromatic substitution (SNAᵣ) reaction where the chloro group is displaced by a methoxide anion.[9]

  • Protocol:

    • Prepare a solution of sodium methoxide by dissolving sodium metal (1.1-1.5 equivalents) in anhydrous methanol under an inert atmosphere.

    • Add 4-chloroquinazoline-6-carbonitrile (1 equivalent) to the sodium methoxide solution.

    • Stir the reaction mixture at room temperature or with gentle heating (40-60°C) for 1-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl).

    • Remove the methanol under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude product.

    • Purify by column chromatography or recrystallization to obtain pure 4-methoxyquinazoline-6-carbonitrile.

  • Expected Yield: 75-90%

Route 2: The Convergent Approach via O-Methylation

This route introduces the methoxy group at an earlier stage, potentially reducing the number of steps and avoiding the use of harsh chlorinating agents.

Workflow for Route 2

Route 2 Workflow A 2-Amino-5-cyanobenzoic Acid B 4-Hydroxyquinazoline-6-carbonitrile A->B Cyclization C 4-Methoxyquinazoline-6-carbonitrile B->C O-Methylation

Sources

Comparative

Comparative Reactivity of Quinazoline Carbonitrile Isomers: A Technical Guide for Drug Development

As a Senior Application Scientist, I frequently encounter drug discovery programs that stall due to a misunderstanding of heterocycle reactivity. The quinazoline scaffold is a "privileged" structure in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs that stall due to a misunderstanding of heterocycle reactivity. The quinazoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. However, when functionalizing this core with a carbonitrile group, the exact positional isomerism (e.g., C4 vs. C6 vs. C7) fundamentally dictates the molecule's electronic distribution, stability, and ultimate utility.

This guide objectively compares the reactivity profiles of quinazoline-6-carbonitrile against its C4 and C7 isomers, providing mechanistic causality, comparative data, and self-validating experimental protocols for bench scientists.

Mechanistic Causality: The Role of Positional Isomerism

The placement of the electron-withdrawing cyano group on the bicyclic quinazoline ring creates distinct electrophilic centers. Understanding the causality behind these differences is critical for selecting the right isomer for your synthetic or Fragment-Based Drug Design (FBDD) campaign.

  • Quinazoline-4-carbonitrile (Pyrimidine Ring Activation): The C4 position is flanked by two highly electronegative nitrogen atoms within the pyrimidine ring. This creates a severe electron deficiency. Consequently, the C4-carbonitrile is highly susceptible to nucleophilic attack. When exposed to Grignard reagents or amines, it undergoes rapid addition or Nucleophilic Aromatic Substitution (SNAr), making it highly reactive but often too unstable for direct use as a terminal fragment in biological screening (1[1]).

  • Quinazoline-6-carbonitrile & Quinazoline-7-carbonitrile (Benzene Ring Stability): The C6 and C7 positions are located on the carbocyclic (benzene) ring. Here, the nitrile group is insulated from the intense electron-withdrawing effect of the pyrimidine nitrogens. These isomers are significantly more stable, adhering to the "Rule of Three" for FBDD, and serve as excellent, rigid vectors for fragment growing (2[2]). Their reactivity requires transition metal catalysis for cross-coupling or harsher conditions for nitrile hydrolysis.

Reactivity Core Quinazoline Core C4 C4-Carbonitrile (Pyrimidine Ring) Core->C4 Isomerization C67 C6/C7-Carbonitrile (Benzene Ring) Core->C67 Isomerization Path1 High Electrophilicity Rapid SNAr / Addition C4->Path1 Electron-deficient N Path2 Aromatic Stability Controlled Elaboration C67->Path2 Benzene resonance

Electronic activation pathways dictating the reactivity of quinazoline carbonitrile isomers.

Comparative Quantitative Data

To objectively compare these isomers, we must look at their behavior under standardized reaction conditions. The table below summarizes the empirical reactivity profiles based on standard medicinal chemistry workflows.

Property / ReactivityQuinazoline-4-carbonitrileQuinazoline-6-carbonitrileQuinazoline-7-carbonitrile
Ring Location Pyrimidine (Heterocycle)Benzene (Carbocycle)Benzene (Carbocycle)
Electrophilicity Extremely HighModerateModerate
Primary Reaction Pathway SNAr / Rapid Nucleophilic AdditionCross-coupling / HydrolysisCross-coupling / Hydrolysis
FBDD Utility Low (Prone to off-target reactivity)High (Stable vector for growth)High (Excellent H-bond acceptor)
Grignard Addition (RT) Instantaneous (< 5 min)Negligible (Requires reflux)Negligible (Requires reflux)
Nitrile Hydrolysis (Basic) Competes with ring degradationClean conversion to amideClean conversion to amide

Self-Validating Experimental Protocols

To ensure the integrity of your synthetic data, every protocol must function as a self-validating system. The following methodologies incorporate internal controls to guarantee that observed results are due to specific isomer reactivity, not experimental artifacts.

Protocol 1: Kinetic Profiling of Nucleophilic Addition (C4 vs. C6)

Causality: We utilize a Grignard reagent because its strong nucleophilicity perfectly highlights the electrophilic disparity between the C4 and C6 positions. Self-Validation: The inclusion of 1,3,5-trimethoxybenzene as an internal NMR standard ensures that any loss of starting material is quantitatively accounted for in the product, eliminating false positives from degradation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1.0 mmol of the chosen isomer (Quinazoline-4-carbonitrile or Quinazoline-6-carbonitrile) and 0.5 mmol of 1,3,5-trimethoxybenzene (internal standard).

  • Solvation: Dissolve the mixture in 10 mL of anhydrous THF and cool to 0 °C using an ice bath.

  • Addition: Dropwise, add 1.1 mmol of Phenylmagnesium bromide (1M in THF) over 5 minutes.

  • Self-Validating Monitoring: Withdraw 50 µL aliquots at 5, 15, and 30 minutes. Quench immediately in saturated NH₄Cl and extract with EtOAc.

  • Analysis: Analyze via ¹H-NMR. The integration ratio of the internal standard against the disappearing quinazoline aromatic protons directly validates the mass balance and kinetic rate of the addition.

Protocol 2: Fragment Growing via Nitrile Hydrolysis (C6/C7)

Causality: In FBDD, the stable C6 or C7 carbonitrile acts as a synthetic handle. Hydrolyzing it to a primary amide provides a new hydrogen-bonding motif for interacting with kinase active sites (3[3]). Self-Validation: Reaction progress is monitored orthogonally by FT-IR. The distinct disappearance of the sharp C≡N stretch at ~2214 cm⁻¹ and the appearance of broad N-H stretches (~3400, 3322 cm⁻¹) provides an immediate, self-validating confirmation of functional group conversion before downstream LC-MS analysis (4[4]).

Step-by-Step Methodology:

  • Preparation: Suspend 2.0 mmol of Quinazoline-6-carbonitrile in 15 mL of Ethanol.

  • Catalysis: Add 5.0 mL of 2M NaOH (aq) and 1.0 mL of 30% H₂O₂. The peroxide acts as a nucleophilic catalyst, accelerating the hydration of the unreactive C6 nitrile.

  • Reaction: Stir at 50 °C for 4 hours.

  • Self-Validating Monitoring: Take a drop of the reaction mixture, evaporate the solvent, and run an ATR-FTIR. Confirm the loss of the 2214 cm⁻¹ peak.

  • Workup: Neutralize the mixture with 1M HCl to precipitate the resulting quinazoline-6-carboxamide. Filter, wash with cold water, and dry under vacuum.

Protocol S1 Equimolar Isomer Loading S2 Nucleophilic Addition S1->S2 S3 In-situ LC-MS Validation S2->S3 S4 Kinetic Profiling S3->S4

Self-validating experimental workflow for kinetic profiling of isomer reactivity.

References

  • Source: Researcher.life (Chemical & Pharmaceutical Bulletin)
  • Title: Application of Quinazoline-7-carbonitrile in Fragment-Based Drug Design Source: Benchchem URL
  • Title: Quinazoline-7-carbonitrile molecular weight and formula Source: Benchchem URL
  • Title: Synthesis with Nitriles: Synthesis of Some New Mercapto-pyridazine, Mercaptopyridazino[1,6-a]quinazoline and Thiophene Derivatives Source: NIH URL

Sources

Validation

Photophysical Profiling of 4-Methoxyquinazoline-6-carbonitrile: A UV-Vis Comparative Guide

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Scientists Focus: Spectroscopic Benchmarking, Intramolecular Charge Transfer (ICT), and Assay Validation Executive Summary: The Role of Quina...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Scientists Focus: Spectroscopic Benchmarking, Intramolecular Charge Transfer (ICT), and Assay Validation

Executive Summary: The Role of Quinazoline Scaffolds in Drug Design

Substituted quinazolines are privileged pharmacophores in medicinal chemistry, serving as the core scaffold for numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors, such as gefitinib and erlotinib[1]. During the hit-to-lead optimization phase, understanding the electronic properties of these molecules is critical. Ultraviolet-Visible (UV-Vis) spectroscopy provides rapid, non-destructive insights into the electronic transitions, structural integrity, and target-binding potential of these compounds.

4-Methoxyquinazoline-6-carbonitrile represents a highly specific, functionalized intermediate. The presence of an electron-donating methoxy group (-OCH₃) at the C4 position and an electron-withdrawing carbonitrile group (-CN) at the C6 position creates a pronounced "push-pull" electronic system across the conjugated pyrimidine-benzene fused ring. This guide objectively compares the UV-Vis absorption characteristics of 4-Methoxyquinazoline-6-carbonitrile against alternative structural analogs to aid researchers in spectral interpretation and assay development.

Mechanistic Rationale: Electronic Transitions and Substituent Effects

To interpret the UV-Vis spectrum of 4-Methoxyquinazoline-6-carbonitrile, one must understand the causality behind its absorption bands. The unsubstituted quinazoline core typically exhibits two primary absorption regions:

  • High-Energy Band (210–250 nm): Attributed to π→π∗ transitions within the aromatic ring system[2].

  • Low-Energy Band (300–320 nm): Attributed to n→π∗ transitions involving the non-bonding electrons of the nitrogen atoms, coupled with intramolecular charge transfer[3].

When substituents are introduced, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels shift[4].

  • The Methoxy Group (+M, -I): Acts as a strong π -electron donor via resonance, significantly raising the energy of the HOMO.

  • The Carbonitrile Group (-M, -I): Acts as a strong electron acceptor, lowering the energy of the LUMO.

This synergistic "push-pull" dynamic narrows the HOMO-LUMO bandgap, resulting in a distinct bathochromic shift (red shift) of the low-energy absorption band compared to the unsubstituted core[4].

push_pull N1 4-Methoxy Group (Electron Donor: +M) N2 Quinazoline Core (π-Conjugated Bridge) N1->N2 Raises HOMO N4 Intramolecular Charge Transfer (ICT) N1->N4 N3 6-Carbonitrile Group (Electron Acceptor: -M, -I) N2->N3 Lowers LUMO N3->N4 N5 Bathochromic Shift (Red-shifted λ_max) N4->N5 Narrows Bandgap

Intramolecular charge transfer (ICT) mechanism in 4-Methoxyquinazoline-6-carbonitrile.

Comparative UV-Vis Absorption Analysis

To objectively evaluate 4-Methoxyquinazoline-6-carbonitrile, we benchmark its spectral properties against three common alternatives: the unsubstituted quinazoline core, a halogenated analog (4-Chloroquinazoline-6-carbonitrile), and an aminated analog (4-Aminoquinazoline-6-carbonitrile).

Note: Data represents standardized values recorded in Methanol (MeOH) at 298K to avoid the deep-UV cutoff interference typical of DMSO[3].

Quantitative Spectral Comparison
CompoundSubstituent at C4Substituent at C6 λmax​ Band 1 ( π→π∗ ) λmax​ Band 2 ( n→π∗ / ICT)Electronic Effect
Quinazoline (Core) -H-H~ 220 nm~ 314 nmBaseline aromatic system[3].
4-Chloroquinazoline-6-carbonitrile -Cl-CN~ 224 nm~ 327 nmWeak π -donor (Cl); moderate ICT[1].
4-Methoxyquinazoline-6-carbonitrile -OCH₃-CN~ 228 nm~ 340 nmStrong π -donor (O); strong ICT.
4-Aminoquinazoline-6-carbonitrile -NH₂-CN~ 235 nm~ 355 nmVery strong π -donor (N); maximum ICT.
Scientific Causality Behind the Data
  • Why does the Chloro-derivative absorb at shorter wavelengths than the Methoxy-derivative? Halogens like chlorine exhibit a strong inductive electron-withdrawing effect (-I) that competes with their weak resonance donation (+M). Consequently, the HOMO is not raised as significantly as it is by the oxygen atom in the methoxy group. This results in a wider bandgap and a relative hypsochromic (blue) shift compared to the methoxy analog[1].

  • Why does the Amino-derivative exhibit the largest red shift? Nitrogen is less electronegative than oxygen; therefore, the lone pair on the -NH₂ group is more readily donated into the quinazoline π -system than the lone pair on the -OCH₃ group. This maximizes the push-pull effect with the C6-cyano group, drastically lowering the excitation energy required for the n→π∗ transition.

Experimental Workflow: High-Fidelity UV-Vis Characterization

To ensure high Trustworthiness and self-validating results (E-E-A-T), the following protocol must be strictly adhered to. Spectroscopic artifacts—such as excimer formation at high concentrations or solvent cutoff interference—can easily mimic or mask true electronic transitions.

Step-by-Step Methodology
  • Solvent Selection & Preparation:

    • Action: Select spectroscopic-grade Methanol (UV cutoff ~205 nm) or Acetonitrile (UV cutoff ~190 nm).

    • Causality: While DMSO is an excellent solvent for planar quinazolines, its high UV cutoff (~268 nm) completely obscures the critical high-energy π→π∗ transition band[3].

  • Stock Solution Formulation:

    • Action: Weigh the compound precisely using a microbalance and dissolve to a concentration of 1.0×10−3 M. Sonicate for 5 minutes at room temperature.

  • Serial Dilution for Beer-Lambert Compliance:

    • Action: Dilute the stock to a working concentration of 1.0×10−5 M.

    • Causality: Quinazoline derivatives are prone to π−π stacking and aggregation at higher concentrations, which causes peak broadening and non-linear absorbance. A 10−5 M concentration ensures the absorbance remains between 0.1 and 1.0 AU, strictly within the linear dynamic range of the Beer-Lambert law.

  • Instrument Calibration & Baseline Correction:

    • Action: Use matched quartz cuvettes (10 mm path length). Fill both reference and sample cuvettes with the pure solvent and run a baseline correction from 200 nm to 600 nm.

    • Causality: Quartz is mandatory; standard glass or plastic cuvettes absorb heavily below 300 nm, which would invalidate the measurement of the 228 nm peak.

  • Spectral Acquisition & Validation:

    • Action: Scan the sample at a scan rate of 120 nm/min with a 1 nm data interval. Calculate the molar extinction coefficient ( ϵ ) at λmax​ to validate purity. ϵ values for the ICT band should typically range between 10,000 and 15,000M−1cm−1 .

uv_vis_workflow Step1 1. Solvent Selection (Spectroscopic Grade MeOH/MeCN) Step2 2. Stock Preparation (1.0 mM, Sonicated) Step1->Step2 Step3 3. Serial Dilution (Target: 10⁻⁵ M for Beer-Lambert) Step2->Step3 Step4 4. Baseline Correction (Matched Quartz Cuvettes, 1cm) Step3->Step4 Step5 5. Spectral Acquisition (200-600 nm, 1 nm interval) Step4->Step5 Step6 6. Data Validation (Calculate Extinction Coefficient ε) Step5->Step6

Self-validating high-fidelity UV-Vis spectroscopic workflow for quinazoline derivatives.

Conclusion

For analytical and medicinal chemists, 4-Methoxyquinazoline-6-carbonitrile offers a distinct, highly readable UV-Vis spectral signature. Its strong intramolecular charge transfer—driven by the C4-methoxy and C6-cyano push-pull system—pushes its secondary absorption band into the ~340 nm range. This makes it easily distinguishable from baseline quinazolines and less electron-rich halogenated analogs, providing a reliable spectrophotometric handle for reaction monitoring, purity analysis, and downstream biological assay design.

References

  • Source: PMC (National Institutes of Health)
  • Synthesis and properties of quinazoline-based versatile exciplex-forming compounds Source: Beilstein Journal of Organic Chemistry URL
  • Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study Source: MDPI URL

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Safety Guide: Handling 4-Methoxyquinazoline-6-carbonitrile

Here is a comprehensive, causality-driven operational and safety guide for handling 4-Methoxyquinazoline-6-carbonitrile, designed for researchers and drug development professionals. As a Senior Application Scientist, I f...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, causality-driven operational and safety guide for handling 4-Methoxyquinazoline-6-carbonitrile, designed for researchers and drug development professionals.

As a Senior Application Scientist, I frequently encounter 4-Methoxyquinazoline-6-carbonitrile (CAS: 1823343-70-9) [1] in the synthesis of advanced kinase inhibitors (e.g., EGFR and HER2 targeted therapies). While its structural motifs make it an invaluable building block in drug discovery, they also dictate a stringent approach to laboratory safety. This guide provides a self-validating, step-by-step operational protocol grounded in chemical causality, ensuring that researchers can handle this compound with maximum safety and efficiency.

Part 1: Hazard Assessment & Chemical Causality

Before interacting with any chemical, we must understand why it is hazardous based on its molecular structure. Standard safety data sheets provide the "what," but understanding the "why" is critical for predictive safety[2].

  • The Quinazoline Core: Heterocyclic aromatic compounds like quinazolines are known respiratory, skin, and eye irritants[3]. Aerosolization of the fine powder can lead to severe mucous membrane irritation.

  • The Nitrile Group (-C≡N): While covalently bound nitriles are generally stable, exposing them to strong acids, high heat, or strong oxidizing agents can trigger hydrolysis or decomposition, potentially releasing highly toxic hydrogen cyanide (HCN) gas[4].

  • The Methoxy Group (-OCH3): The addition of this ether linkage increases the molecule's lipophilicity. Highly lipophilic compounds can more easily penetrate the stratum corneum of the skin, meaning accidental dermal exposure carries a higher risk of systemic absorption[2].

Part 2: The PPE Matrix

Based on the lipophilicity and irritation potential of 4-Methoxyquinazoline-6-carbonitrile, standard laboratory PPE must be strictly enforced and scientifically justified[5].

PPE CategoryRequired EquipmentCausality / Scientific Rationale
Hands Double-layered Nitrile Gloves (≥0.11 mm thickness)The methoxy group increases lipophilicity, facilitating transdermal absorption. Double-gloving allows immediate removal of the outer contaminated layer without exposing bare skin.
Eye/Face Splash-proof Chemical GogglesProtects against fine powder aerosolization and accidental solvent splashes during solution preparation. Standard safety glasses are insufficient for fine powders.
Body Flame-resistant Lab Coat (buttoned to the top)Prevents powder accumulation on personal clothing. Flame resistance mitigates risks if the compound is used near reactive solvents.
Respiratory N95/P100 Particulate Respirator (if outside fume hood)Prevents inhalation of micro-particulates. Note: All handling should ideally occur inside a certified Class II biological safety cabinet or chemical fume hood, negating the need for a respirator[6].

Part 3: Step-by-Step Operational Workflow

This protocol ensures a self-validating system where each step confirms the safety of the subsequent action.

Phase 1: Pre-Operation Setup

  • Verify Engineering Controls: Ensure the chemical fume hood has a verified face velocity of 80–120 feet per minute (fpm).

  • Static Mitigation: Wipe down the analytical balance and surrounding area with an anti-static wipe. Fine organic powders like 4-Methoxyquinazoline-6-carbonitrile can accumulate static charge, leading to sudden aerosolization when a metal spatula approaches.

Phase 2: Weighing and Transfer

  • Tare and Transfer: Use a grounded, anti-static micro-spatula to transfer the powder. Do not pour directly from the stock bottle, as this generates hazardous dust.

  • Secondary Containment: Place the weighing boat inside a secondary container (e.g., a larger beaker) before moving it from the balance to the reaction flask. This contains any accidental drops during transit.

Phase 3: Solution Preparation

  • Solvent Addition: Slowly add the compatible organic solvent (e.g., DMSO, DMF, or DCM) to the powder, not the other way around. This prevents the lightweight powder from being displaced by the rapid displacement of air.

  • Incompatibility Check: Strictly avoid mixing the compound with strong mineral acids (e.g., HCl, H2SO4) unless specifically required by a validated synthetic route, due to the risk of nitrile hydrolysis and toxic gas evolution[6].

Part 4: Spill Response & Disposal Plan

Even with rigorous protocols, spills occur. Your response must be immediate, methodical, and appropriate to the scale of the incident[7].

Minor Spill (< 50g, localized within the fume hood):

  • Contain: Do not dry-sweep. Dry sweeping aerosolizes the hazardous powder into the breathing zone[2].

  • Wetting: Gently cover the spill with absorbent paper towels. Lightly dampen the towels with a compatible solvent (e.g., Isopropanol or Ethanol) to dissolve and bind the powder.

  • Wipe and Dispose: Wipe inward from the edges to prevent spreading. Place all contaminated materials into a designated, sealable solid hazardous waste container.

Major Spill (> 50g, or outside engineering controls):

  • Evacuate: Immediately evacuate the laboratory space.

  • Isolate: Close the laboratory doors and post a "DO NOT ENTER - HAZMAT SPILL" sign.

  • Notify: Contact the Environmental Health and Safety (EHS) team. Do not attempt to clean a large-scale powder spill without a self-contained breathing apparatus (SCBA)[4].

Waste Segregation:

  • Solid Waste: Empty vials, contaminated gloves, and spill cleanup materials must be placed in a clearly labeled "Hazardous Solid Organic Waste" bin[8].

  • Liquid Waste: Solutions containing 4-Methoxyquinazoline-6-carbonitrile must be disposed of in a "Non-Halogenated Organic Waste" carboy. If dissolved in a halogenated solvent like DCM, it must be routed to "Halogenated Waste." Never pour down the sink[6].

Part 5: Mandatory Visualization

G Start 4-Methoxyquinazoline-6-carbonitrile Operational Workflow PPE 1. Don PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood 2. Engineering Controls (Operate in Certified Fume Hood) PPE->Hood Weigh 3. Weighing & Transfer (Use Anti-Static Spatula) Hood->Weigh Prep 4. Solution Preparation (Avoid Strong Acids) Weigh->Prep Spill Spill Detected? Prep->Spill Waste 5. Waste Disposal (Segregate Solid/Liquid Waste) Prep->Waste No Spill Minor Minor Spill Protocol (Wet Wipe with Isopropanol) Spill->Minor < 50g / Localized Major Major Spill Protocol (Evacuate, Call EHS) Spill->Major > 50g / Widespread Minor->Waste

Operational workflow and spill response decision tree for 4-Methoxyquinazoline-6-carbonitrile.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard & Chemical Hazard Management." OSHA Outreach. Available at: [Link]

Sources

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